2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-70-0 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: A Key Intermediate in the Development of the NK1 Receptor Antagonist Netupitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a critical starting material in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document details the chemical and physical properties of the title compound, outlines its synthesis, and extensively discusses its pivotal role in the production of Netupitant. The guide further elaborates on the mechanism of action, pharmacokinetics, and clinical application of Netupitant in the prevention of chemotherapy-induced nausea and vomiting (CINV). Detailed experimental protocols for the synthesis of Netupitant from this compound are provided, alongside a depiction of the NK1 receptor signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic carboxylic acid derivative that has gained significant attention in the pharmaceutical industry as a key building block for the synthesis of Netupitant.[1] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is marketed as Akynzeo® for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[2] The unique structural features of this compound, particularly the presence of two trifluoromethyl groups on the phenyl ring, are crucial for the high binding affinity and selectivity of Netupitant for the NK1 receptor. This guide will provide an in-depth analysis of this important chemical entity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | [1] |
| CAS Number | 289686-70-0 | [3] |
| Molecular Formula | C₁₂H₁₀F₆O₂ | [3] |
| Molecular Weight | 300.20 g/mol | [3] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 105.5-107 °C | |
| Boiling Point | 232.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | [4] |
| pKa | 4.06 ± 0.14 (Predicted) |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily in the patent literature. One common approach involves the methylation of a precursor acid.[5]
General Synthetic Scheme
A representative synthetic workflow for the preparation of this compound is depicted below.
Caption: General synthesis of this compound.
Experimental Protocol (Example from Patent Literature)
The following is a representative, generalized protocol based on descriptions in the patent literature.[4]
Step 1: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene and diethyl malonate in a suitable solvent (e.g., toluene), a palladium catalyst and a base (e.g., sodium tert-butoxide) are added.
-
The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The resulting diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is then subjected to saponification using a strong base (e.g., NaOH or KOH) in a mixture of ethanol and water.
-
Following saponification, the reaction mixture is acidified (e.g., with HCl) to induce decarboxylation, yielding 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid.
-
The product is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of this compound
-
2-(3,5-bis(trifluoromethyl)phenyl)acetic acid is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
The solution is cooled to a low temperature (e.g., -50 °C) and a strong base (e.g., n-butyllithium) is added dropwise.[5]
-
A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.[5]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with an acidic solution, and the product, this compound, is isolated by extraction and purified by recrystallization.
Role as a Key Intermediate in the Synthesis of Netupitant
The primary significance of this compound lies in its role as the acylating agent in the final step of Netupitant synthesis.
Synthesis of Netupitant
The synthesis of Netupitant involves the amidation of this compound with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[1]
Caption: Final step in the synthesis of Netupitant.
Experimental Protocol for Netupitant Synthesis
The following is a generalized experimental protocol for the synthesis of Netupitant from its precursors, based on available literature.[6][7]
-
This compound is converted to its corresponding acyl chloride by reacting with a chlorinating agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.[6]
-
In a separate reaction vessel, N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the amine solution.[6]
-
The freshly prepared 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride solution is then added dropwise to the amine solution at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude Netupitant is then purified by column chromatography or recrystallization to yield the final product.
Biological Significance via Netupitant
While this compound itself is not known to possess significant biological activity, its derivative, Netupitant, is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.
Mechanism of Action of Netupitant
Netupitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system.[8] Substance P is a neuropeptide that plays a key role in the emetic reflex, particularly in the delayed phase of CINV.
NK1 Receptor Signaling Pathway
The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade. Netupitant competitively inhibits this interaction.
Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of Netupitant.
Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit of its associated G-protein, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in neuronal excitation and the emetic response.[9] Netupitant blocks the initial binding of Substance P, thereby inhibiting this entire signaling cascade.
Pharmacokinetics and Efficacy of Netupitant
The pharmacokinetic and efficacy data for Netupitant are summarized in the tables below.
Table 1: Pharmacokinetic Properties of Netupitant
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | [10] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours | [11] |
| Plasma Protein Binding | >99% | [2] |
| Metabolism | Primarily by CYP3A4 to three active metabolites (M1, M2, and M3). | [2][12] |
| Elimination Half-life | 80-90 hours | [13] |
| Route of Elimination | Primarily fecal | [2] |
Table 2: Efficacy and Potency of Netupitant
| Parameter | Value | Reference(s) |
| NK1 Receptor Binding Affinity (Ki) | 0.95 nM (for human NK1 in CHO cells) | [14][15] |
| NK1 Receptor Occupancy | >90% at 96 hours after a single oral dose | [13] |
| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | >98% of patients with no emesis in the acute phase (0-24h) | [11] |
| Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) | ~90% of patients with no emesis in the delayed phase (25-120h) | [11] |
Conclusion
This compound is a crucial chemical intermediate whose primary importance is derived from its role in the synthesis of the highly effective antiemetic drug, Netupitant. Its unique chemical structure directly contributes to the potent and selective NK1 receptor antagonism of Netupitant. This technical guide has provided a detailed overview of the properties, synthesis, and application of this key intermediate, offering valuable insights for professionals in the pharmaceutical sciences. The continued importance of Netupitant in supportive cancer care underscores the significance of its synthetic precursors, including this compound.
References
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]
- 5. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]
Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmacologically active compounds, including the NK1 receptor antagonist Netupitant.[1] Two primary synthetic pathways are detailed: the hydrolysis of a methyl ester precursor and a multi-step route commencing with a malonic ester synthesis. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the efficient laboratory-scale synthesis of this compound.
Introduction
This compound is a crucial building block in medicinal chemistry. Its structural features, particularly the presence of two trifluoromethyl groups, are often associated with enhanced metabolic stability and binding affinity in drug candidates. This guide explores two established methods for its synthesis, providing detailed procedural information to enable its preparation for research and development purposes.
Synthetic Route 1: Hydrolysis of Methyl Ester Precursor
This route involves a two-step process starting from the commercially available methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate. The first step is the methylation of the α-carbon, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate
A solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise, and the mixture is stirred for 1 hour at this temperature. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate.
Step 2: Synthesis of this compound
To a solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water is added an excess of lithium hydroxide monohydrate (approximately 3 equivalents). The suspension is degassed and stirred at room temperature for 72 hours. Upon completion, the organic solvents are removed under reduced pressure. The remaining aqueous residue is acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield this compound as a colorless solid.
Quantitative Data
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | LDA, Methyl Iodide | THF | -78 to RT | 12 | Not specified |
| 2 | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate | LiOH·H₂O | Methanol, THF, Water | RT | 72 | ~100 |
Synthetic Route 2: Malonic Ester Synthesis Pathway
This three-step synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene and utilizes a malonic ester synthesis approach to construct the carbon skeleton, followed by methylation to furnish the final product.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate
To a solution of diethyl malonate (1.2 equivalents) in a suitable solvent such as toluene, a strong base like sodium hydride is added portionwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate, which can be purified by distillation or chromatography.
Step 2: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid
The crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is subjected to saponification and decarboxylation. This is typically achieved by heating the ester with a strong base, such as potassium hydroxide, in a mixture of ethanol and water. After the saponification is complete, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce decarboxylation. The resulting 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of this compound
2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1 equivalent) is dissolved in an appropriate solvent like anhydrous THF and cooled to -5°C. A strong base, such as sodium hydride (2.5 equivalents), is added in portions, and the mixture is stirred for 1 hour. A methylating agent, such as dimethyl sulfate (1.5 equivalents), is then added dropwise, and the reaction is heated to 50°C for 10 hours. Following this, an aqueous solution of sodium hydroxide is added, and the mixture is stirred at 50°C for another 4 hours to saponify any remaining ester. After cooling, the solvent is removed under reduced pressure, and the residue is acidified. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to give the final product.[2]
Quantitative Data
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1-3 | 3,5-bis(trifluoromethyl)bromobenzene | 1. Diethyl malonate, NaH; 2. KOH; 3. NaH, (CH₃)₂SO₄ | Toluene, THF, Ethanol/Water | Various | Various | 62[2] |
Visualized Workflows
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. Route 1, the hydrolysis of the corresponding methyl ester, is a high-yielding final step, but requires the synthesis of the methylated ester precursor. Route 2, the malonic ester synthesis pathway, provides a convergent approach from a commercially available starting material and has a reported overall yield of 62%. The choice of route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and data provided herein are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and synthesis methodologies. Furthermore, it contextualizes the compound's significance by exploring its application in the development of neurokinin-1 (NK1) receptor antagonists, such as Netupitant, and the associated signaling pathways. Detailed experimental protocols for synthesis and characterization are provided to support research and development activities.
Chemical Structure and Identification
This compound is a substituted propanoic acid featuring a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions.
Chemical Structure:
Nomenclature and Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid[1] |
| CAS Number | 289686-70-0[2] |
| Molecular Formula | C₁₂H₁₀F₆O₂[3] |
| Molecular Weight | 300.2 g/mol [4] |
| InChI Key | ORLKRFYFNMCQIG-UHFFFAOYSA-N[1] |
| Synonyms | α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant Intermediate |
Physicochemical Properties
This compound is typically a white to yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Melting Point | 105.5-107 °C | [5][6] |
| Boiling Point | 232.5 °C at 760 mmHg | [5][6] |
| Density | 1.4 ± 0.1 g/cm³ | [5][6] |
| Flash Point | 94.4 ± 25.9 °C | [5][6] |
| XLogP3 | 4.1 | [5][6] |
| pKa (Predicted) | 4.06 ± 0.14 | |
| Refractive Index | 1.429 | [5][6] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Manufacturing
This compound is primarily synthesized as a crucial intermediate for the drug Netupitant.[7] Several synthetic routes have been developed, with a common approach involving the methylation of a phenylacetic acid derivative.
A general workflow for its synthesis is outlined below:
A detailed experimental protocol based on the hydrolysis of the corresponding methyl ester is provided in the Experimental Protocols section.
Role in Drug Development: A Precursor to NK1 Receptor Antagonists
The primary significance of this compound lies in its role as a key building block for the synthesis of neurokinin-1 (NK1) receptor antagonists.[2] Notably, it is a direct precursor to Netupitant, an antiemetic agent used to prevent chemotherapy-induced nausea and vomiting.[7]
The carboxylic acid group of the title compound is activated and then reacted with the secondary amine of the other major fragment of the Netupitant molecule to form the final amide bond.
The NK1 Receptor and its Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is implicated in pain transmission, inflammation, and the vomiting reflex.
By blocking the binding of Substance P to the NK1 receptor, antagonists like Netupitant prevent the initiation of this signaling cascade, thereby exerting their antiemetic effects.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Hydrolysis
This protocol describes the synthesis from its corresponding methyl ester.[2]
Materials:
-
α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester
-
Lithium hydroxide monohydrate
-
Methanol
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, suspend α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester (1.0 eq) in a mixture of methanol, water, and THF.
-
Add lithium hydroxide monohydrate (3.0 eq) to the suspension.
-
Degas the mixture and stir at room temperature for 72 hours.
-
Upon completion of the reaction, remove the solvents by distillation under reduced pressure.
-
Suspend the residue in 1 M hydrochloric acid and extract with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product as a colorless solid.[2]
Structural and Purity Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Expected Chemical Shifts (δ): 7.84 (s, 2H), 7.80 (s, 1H), 1.68 (s, 6H).[2]
-
-
¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in CDCl₃.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Resonances: Resonances corresponding to the quaternary carbons, methyl carbons, aromatic carbons (including those attached to the trifluoromethyl groups), and the carboxylic acid carbon are expected.
-
5.2.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient from a higher concentration of Solvent A to a higher concentration of Solvent B to ensure elution of the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to calculate the percentage purity.
5.2.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The expected [M-H]⁻ ion would be at m/z 300.06.
5.2.4. Elemental Analysis
-
Objective: To confirm the elemental composition (C, H).
-
Methodology: Combustion analysis.
-
Theoretical Values for C₁₂H₁₀F₆O₂:
-
C: 47.99%
-
H: 3.36%
-
-
Procedure: A precisely weighed sample is combusted in a stream of oxygen, and the resulting CO₂ and H₂O are quantified to determine the carbon and hydrogen content.
Biological Activity Assessment (of derived NK1 Antagonists)
While this compound is an intermediate, its ultimate utility is in producing biologically active molecules. The following is a representative protocol for evaluating the NK1 receptor binding affinity of a compound synthesized from this intermediate.
NK1 Receptor Radioligand Binding Assay:
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Substance P).
-
Test compound and unlabeled Substance P.
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Use a high concentration of unlabeled Substance P to determine non-specific binding.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Safety and Handling
This compound should be handled in a well-ventilated area.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust.[6]
GHS Hazard Statements (based on available data):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a well-characterized compound with significant importance in medicinal chemistry. Its robust synthesis and defined physicochemical properties make it a reliable intermediate for the production of high-value pharmaceuticals, particularly NK1 receptor antagonists. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. 2-Methylpropanoic acid, TMS derivative [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of BXL-628
Introduction
BXL-628 is a novel, non-secosteroidal Vitamin D receptor (VDR) agonist. It has been investigated for its potential therapeutic applications, particularly in benign prostatic hyperplasia (BPH), due to its antiproliferative and pro-differentiative effects on prostate cells. This document provides a comprehensive overview of the available physicochemical data for BXL-628, details the experimental methodologies used to determine these properties, and visualizes its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of BXL-628 is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Formula | C31H34F2O3 |
| Molecular Weight | 492.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Insoluble in water. |
| LogP (Octanol/Water) | 5.8 |
| pKa | Not available |
Experimental Protocols
The methodologies for determining the key physicochemical properties are outlined below.
1. High-Performance Liquid Chromatography (HPLC)
Purity and stability of BXL-628 are typically assessed using reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength of 254 nm.
-
Procedure: A standard solution of BXL-628 is prepared in a suitable organic solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the area of the main peak to determine purity.
2. LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Method: Shake flask method (OECD Guideline 107).
-
Procedure:
-
A solution of BXL-628 is prepared in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of BXL-628 in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Mechanism of Action and Signaling Pathway
BXL-628 exerts its biological effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The signaling pathway is depicted below.
Caption: BXL-628 binds to the VDR, leading to gene expression changes.
The workflow for a typical in vitro cell proliferation assay to evaluate the efficacy of BXL-628 is outlined below.
Caption: Workflow for assessing the antiproliferative effects of BXL-628.
The Role of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in Neurokinin Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical intermediate utilized in the synthesis of potent and selective neurokinin (NK) receptor antagonists. While this compound itself is not an active pharmaceutical ingredient, its bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity binding to neurokinin receptors. This technical guide delves into the mechanism of action of the downstream drug products, specifically focusing on NK1, NK3, and dual NK1/NK3 receptor antagonists. We will explore the signaling pathways, present quantitative binding data for exemplary compounds, and provide detailed experimental protocols for key assays used in their characterization.
Core Concepts: Neurokinin Receptors and Their Antagonists
Neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP) and Neurokinin B (NKB). These receptors are implicated in a wide range of physiological and pathological processes.
-
Neurokinin-1 (NK1) Receptor: Primarily activated by Substance P, the NK1 receptor is involved in pain transmission, inflammation, and the emetic reflex. Antagonists of the NK1 receptor are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting (CINV).[1][2]
-
Neurokinin-3 (NK3) Receptor: The primary endogenous ligand for the NK3 receptor is Neurokinin B. This receptor plays a crucial role in the regulation of reproductive hormones and thermoregulation. NK3 receptor antagonists are a novel non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause.
-
Dual NK1/NK3 Receptor Antagonists: These compounds block the activity of both NK1 and NK3 receptors, offering the potential for synergistic therapeutic effects, such as treating menopausal symptoms while also addressing associated mood and sleep disturbances.[3]
The therapeutic efficacy of antagonists derived from this compound stems from their ability to competitively block the binding of endogenous ligands to these receptors, thereby inhibiting downstream signaling cascades.
Quantitative Data: Binding Affinities of Key Antagonists
The bis(trifluoromethyl)phenyl group, a key feature of the title compound, is instrumental in the high binding affinity of several neurokinin receptor antagonists. Below is a summary of the binding affinities for representative antagonists.
| Compound | Target Receptor | Assay Type | Quantitative Value | Reference |
| Aprepitant | Human NK1 | Radioligand Binding | IC50 = 0.1 nM | [2] |
| Human NK3 | Radioligand Binding | IC50 = 300 nM | [2] | |
| Human NK2 | Radioligand Binding | IC50 = 4500 nM | [2] | |
| Fezolinetant | Human NK3 | Radioligand Binding | Ki = 19.9 - 22.1 nmol/L | [4] |
| Rhesus Monkey NK3 | Radioligand Binding | Ki = 26.9 - 34.7 nmol/L | [4] | |
| Rat NK3 | Radioligand Binding | Ki = 183 - 379 nmol/L | [4] | |
| Elinzanetant | Human NK1 | In vitro | pKi = 9.3 | [5][6] |
| Human NK3 | In vitro | pKi = 8.7 | [5][6] |
Signaling Pathways and Mechanism of Action
Upon activation by their endogenous ligands, NK1 and NK3 receptors, which are coupled to Gq/11 proteins, initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses. Neurokinin receptor antagonists competitively inhibit the initial step of this pathway: the binding of the endogenous ligand to the receptor.
Experimental Protocols
The characterization of neurokinin receptor antagonists relies on a variety of in vitro assays. Below are detailed protocols for two fundamental experiments: the radioligand binding assay to determine binding affinity and the calcium flux assay to measure functional antagonism.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for the NK1 or NK3 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines overexpressing the human NK1 or NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]His-Neurokinin B for NK3).
-
Test Compound: The unlabeled antagonist to be tested (e.g., aprepitant, fezolinetant).
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand (e.g., 1 µM aprepitant for NK1).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
1. Materials:
-
Cells: A cell line expressing the target neurokinin receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist: The endogenous ligand for the receptor (e.g., Substance P for NK1, Neurokinin B for NK3).
-
Test Compound: The antagonist to be evaluated.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: With injection capabilities.
2. Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.
Conclusion
This compound serves as a vital starting material for the synthesis of a new generation of neurokinin receptor antagonists. The unique electronic properties of the bis(trifluoromethyl)phenyl group contribute significantly to the high binding affinity and selectivity of the final drug products. By competitively inhibiting the binding of endogenous ligands to NK1 and NK3 receptors, these antagonists effectively modulate key signaling pathways involved in emesis, thermoregulation, and other neurological processes. The experimental protocols outlined in this guide provide a framework for the continued research and development of novel therapeutics targeting the neurokinin system.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. tandfonline.com [tandfonline.com]
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid as a vitamin D receptor antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial investigations into the compound 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid have not yielded public domain evidence of its activity as a Vitamin D Receptor (VDR) antagonist. This guide will, therefore, focus on the broader principles of VDR antagonism, utilizing well-characterized antagonists as examples to provide a comprehensive technical overview for research and development.
Executive Summary
The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of vitamin D, primarily regulating calcium homeostasis, bone metabolism, and cellular proliferation and differentiation. Its role in various pathological conditions has made it a significant target for therapeutic intervention. While VDR agonists have been explored for various applications, VDR antagonists represent a promising class of molecules for conditions characterized by excessive VDR activation. This technical guide provides a detailed exploration of VDR antagonism, including the molecular mechanisms, key experimental assays for characterization, and a summary of the activity of known VDR antagonists.
The Vitamin D Receptor Signaling Pathway
The genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), are mediated by the VDR.[1] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activator proteins, which in turn modulate the transcription of genes involved in a wide array of physiological processes.[1] One of the key target genes is CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol, thus forming a negative feedback loop.[3]
Figure 1: The Vitamin D Receptor (VDR) signaling pathway.
Mechanism of VDR Antagonism
VDR antagonists function by binding to the VDR, but unlike agonists, they do not induce the conformational changes necessary for the recruitment of co-activators.[4] This competitive binding effectively blocks the action of the endogenous agonist, calcitriol, thereby inhibiting the downstream signaling cascade. The primary mechanisms of VDR antagonism include:
-
Competitive Binding: Antagonists compete with calcitriol for binding to the VDR's ligand-binding pocket.
-
Inhibition of Co-activator Recruitment: Upon binding, antagonists induce a VDR conformation that is unable to effectively recruit co-activator proteins, thus preventing transcriptional activation.[4]
-
Promotion of Co-repressor Interaction: In some cases, antagonist binding may stabilize the interaction of VDR with co-repressor proteins, leading to active repression of gene transcription.[1]
Figure 2: Mechanism of VDR antagonism.
Quantitative Data on Well-Characterized VDR Antagonists
The following table summarizes the inhibitory concentrations (IC50) of several well-studied VDR antagonists. These values are crucial for comparing the potency of different compounds and for designing in vitro and in vivo experiments.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| MeTC7 | Fluorescence Polarization | VDR-LBD, SRC2-3 peptide | 2.9 µM | [5] |
| Cell-based Transactivation | HEK293 cells | 20.8 µM | [5] | |
| TEI-9647 | Gel Shift Assay | VDR-RXR binding | 2.5 nM | [1] |
| NBT Reduction Assay | HL-60 cells | 6.3 nM | [6] | |
| Biological Activity Assay | Not specified | 8.3 nM | [7] | |
| 2α,24,24-trimethyl-TEI-9647 | Biological Activity Assay | Not specified | 0.093 nM | [7] |
| ZK159222 | VDR-mediated Transcription | Not specified | 300 nM | [1] |
Experimental Protocols
The characterization of VDR antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for three key experiments.
VDR Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of VDR in a cellular context.
Principle: Cells are co-transfected with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE. In the presence of an agonist, VDR activates luciferase expression. An antagonist will compete with the agonist and reduce luciferase activity.
Workflow:
Figure 3: Workflow for a VDR reporter gene assay.
Detailed Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a VDR expression vector and a reporter vector containing a VDRE-driven luciferase gene. A transfection reagent is used to facilitate DNA uptake.
-
Incubation: Allow the cells to recover and express the transfected plasmids for 24-48 hours.
-
Treatment: Treat the cells with a constant concentration of a VDR agonist (e.g., calcitriol) and varying concentrations of the test antagonist. Include appropriate controls (agonist alone, vehicle).
-
Incubation: Incubate the treated cells for another 18-24 hours to allow for luciferase expression.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control and plot the results against the antagonist concentration to determine the IC50 value.
Co-activator Recruitment Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of an antagonist to disrupt the interaction between the VDR and a co-activator peptide.
Principle: A fluorescently labeled co-activator peptide will have a low fluorescence polarization (FP) value when free in solution. Upon binding to the larger VDR protein, its rotation slows, resulting in a high FP value. An antagonist will prevent this interaction, leading to a decrease in the FP signal.
Workflow:
Figure 4: Workflow for a co-activator recruitment assay.
Detailed Methodology:
-
Reagent Preparation: Prepare an assay buffer and solutions of purified VDR ligand-binding domain (LBD) and a fluorescently labeled co-activator peptide (e.g., from SRC/p160 family).
-
Plate Setup: In a low-volume, black microplate, add the VDR-LBD and a VDR agonist to initiate the "active" conformation.
-
Antagonist Addition: Add serial dilutions of the test antagonist to the wells.
-
Peptide Addition: Add the fluorescently labeled co-activator peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the antagonist concentration to calculate the IC50 value.
CYP24A1 Gene Expression Assay (qRT-PCR)
This assay quantifies the effect of a VDR antagonist on the expression of a key VDR target gene in a cellular system.
Principle: The expression of the CYP24A1 gene is strongly induced by VDR agonists. A VDR antagonist will inhibit this induction. The relative expression of CYP24A1 mRNA is measured using quantitative real-time polymerase chain reaction (qRT-PCR).
Workflow:
Figure 5: Workflow for a CYP24A1 gene expression assay.
Detailed Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., keratinocytes, colon cancer cells) and treat with a VDR agonist and varying concentrations of the antagonist for a specified time (e.g., 24 hours).[2]
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for CYP24A1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of CYP24A1 using the ΔΔCt method. Plot the relative expression against the antagonist concentration.
Conclusion
The development of potent and selective VDR antagonists holds significant therapeutic promise. A thorough understanding of the VDR signaling pathway and the mechanisms of antagonism is fundamental for the rational design and evaluation of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for the characterization of VDR antagonists, from initial screening to cellular activity assessment. As research in this field continues, the application of these techniques will be instrumental in advancing novel VDR-targeted therapies into the clinic.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ZK159222 | VDR Antagonist | MCE [medchemexpress.cn]
- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS number and identifiers
This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, including its chemical identifiers, physicochemical properties, synthesis protocols, and its role in pharmaceutical development.
Chemical Identifiers and Properties
This compound is a fluorinated organic compound.[1][2] Its key identifiers and properties are summarized below.
| Identifier | Value |
| CAS Number | 289686-70-0[1][3][4] |
| Molecular Formula | C12H10F6O2[1][5][6] |
| Molecular Weight | 300.20 g/mol [1][6] |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid |
| Synonyms | α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant ITS-5, 2-(3,5-Bis-trifluoromethyl-phenyl)-2-methyl-propionic acid[1][2] |
| InChI Key | ORLKRFYFNMCQIG-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Physical Form | White to Yellow Solid |
| Melting Point | 105.5-107 °C[1][2] |
| Boiling Point | 232.5 °C at 760 mmHg (Predicted: 232.5±35.0 °C)[1][2] |
| Density | 1.4±0.1 g/cm³ (Predicted: 1.378±0.06 g/cm³)[1][2] |
| pKa | 4.06±0.14 (Predicted)[2] |
| XLogP3 | 4.1[1] |
| Flash Point | 94.4±25.9 °C[1] |
| Refractive Index | 1.429[1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[2][5] |
Role in Pharmaceutical Synthesis
This compound is a key reagent and intermediate in the synthesis of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists.[2][3] These antagonists are significant in the development of treatments for depression and for managing chemotherapy-induced nausea and vomiting.[2][7] A notable application is in the synthesis of Netupitant, an active ingredient in medications designed to prevent nausea.[7]
Experimental Protocols: Synthesis
Multiple synthetic routes for this compound have been reported. Below are summaries of key methodologies.
Method 1: Hydrolysis of Methyl Ester
This method involves the hydrolysis of the corresponding methyl ester.[3]
-
Starting Material : α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester.
-
Reagents : Lithium hydroxide monohydrate (LiOH·H2O), methanol, water, tetrahydrofuran (THF).
-
Procedure :
-
The starting methyl ester (16.88 mmol) is suspended in a mixture of methanol (60 mL), water (20 mL), and THF (20 mL).[3]
-
Lithium hydroxide monohydrate (50.6 mmol) is added to the suspension.[3]
-
The mixture is degassed and stirred at room temperature for 3 days.[3]
-
Upon completion, the solvent is removed under reduced pressure.[3]
-
The residue is suspended in 1 M hydrochloric acid and extracted with ethyl acetate.[3]
-
The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the final product as a colorless solid.[3]
-
-
Yield : Approximately 100%.[3]
-
Confirmation : The structure is confirmed by 1H NMR (400 MHz, CDCl3): δ 7.84 (2H, s), 7.80 (1H, s), 1.68 (6H, s).[3]
Method 2: Multi-step Synthesis from Bromobenzene Derivative
This patented method starts from 3,5-bis(trifluoromethyl)bromobenzene.[7]
-
Step 1: Malonic Ester Synthesis : 3,5-bis(trifluoromethyl)bromobenzene reacts with diethyl malonate in the presence of a base to form a first intermediate.
-
Step 2: Saponification and Decarboxylation : The intermediate undergoes saponification and decarboxylation with a second alkali reagent to produce a second compound.
-
Step 3: Methylation : The second compound reacts with a methylation reagent (e.g., methyl sulfate) in the presence of a third base (e.g., sodium hydride) to yield the final product, this compound.[7] The product is then purified by recrystallization.[7]
Safety and Handling
The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment should be used during handling.[6]
-
H302 : Harmful if swallowed.[6]
-
H315 : Causes skin irritation.[6]
-
H319 : Causes serious eye irritation.[6]
-
H335 : May cause respiratory irritation.[6]
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling should occur in a well-ventilated place.[1]
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 4. 289686-70-0|this compound|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. This compound | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]
A Technical Guide to the Structural Analogs and Derivatives of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical entity, recognized primarily as a crucial intermediate in the synthesis of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain transmission, and inflammation.[2] Consequently, antagonists of this receptor have significant therapeutic potential.
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity NK1 receptor binding.[3][4] This structural feature contributes to the lipophilicity and binding interactions within the receptor pocket. This guide provides an in-depth overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships (SAR), synthesis, and biological evaluation as NK1 receptor antagonists.
Structure-Activity Relationship (SAR) of Analogs and Derivatives
The following table summarizes the structure-activity relationship of various derivatives of this compound, highlighting the impact of structural modifications on their potency as NK1 receptor antagonists. The data underscores the importance of the core scaffold and provides insights for the rational design of novel antagonists.
| Compound ID | Structure / Modification | NK1 IC50 (nM) | Reference |
| Core Acid | This compound | >100,000 | [3][4] |
| Netupitant | N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl] amide derivative | 0.95 | [5] |
| Analog 1 | 2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide | Data not available | [6] |
| Analog 2 | N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide | 5-fold improved affinity vs. parent compound | [7] |
| Analog 3 | 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamide | Potent and balanced NK1/NK2 antagonist | [7] |
| Analog 4 | Tetrahydropyridine derivative with N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent | ED50 = 0.20-0.27 mg/kg (in vivo) | [8] |
Experimental Protocols
Synthesis of Netupitant from this compound
This protocol outlines the final amide coupling step in the synthesis of Netupitant.
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine and DIPEA in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield Netupitant.
In Vitro NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
[¹²⁵I]-Substance P (Radioligand)
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds (analogs/derivatives)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add [¹²⁵I]-Substance P to each well at a final concentration equal to its Kd. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the NK1 receptor upon binding of Substance P.
Experimental Workflow for Screening NK1 Receptor Antagonists
Caption: A typical workflow for the discovery and development of novel NK1 receptor antagonists.
References
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide | C31H33F7N4O3S | CID 44241723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dual neurokinin NK(1)/NK(2) antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides and 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Non-Hypercalcemic Vitamin D Analogs: From Bench to Bedside
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth guide provides a comprehensive literature review of non-hypercalcemic vitamin D analogs. It delves into their mechanism of action, the structural modifications that confer reduced calcemic activity, and their therapeutic applications in various diseases. The document summarizes key quantitative data in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate complex biological pathways and workflows.
Introduction: The Vitamin D Dichotomy
The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), is a principal regulator of calcium and phosphate homeostasis.[1][2] Beyond this classical role, 1,25(OH)2D3 exhibits potent non-calcemic activities, including the inhibition of cell proliferation, induction of cell differentiation, and modulation of the immune system.[1][2][3] These pleiotropic effects have opened avenues for therapeutic applications in hyperproliferative and autoimmune disorders such as psoriasis, cancer, and secondary hyperparathyroidism.[1][4]
However, the clinical utility of 1,25(OH)2D3 for these non-calcemic indications is severely restricted by its primary physiological function. The supraphysiological doses required to achieve therapeutic effects often lead to hypercalcemia (abnormally high serum calcium levels) and hypercalciuria, posing significant toxicity risks.[1][2][5] This therapeutic dilemma has driven the development of synthetic vitamin D analogs engineered to dissociate the beneficial anti-proliferative and immunomodulatory actions from the adverse calcemic effects.[1][2][6] Over the last three decades, thousands of analogs have been synthesized, leading to several clinically successful drugs that form the cornerstone of treatment for conditions like psoriasis and secondary hyperparathyroidism.[2][7][8]
This guide explores the core principles behind the design of these selective agents, their mechanisms of action, key experimental evaluation techniques, and their current and future therapeutic roles.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of 1,25(OH)2D3 and its analogs are primarily mediated through the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily.[3]
Genomic Pathway: The canonical mechanism of action is genomic.[8][9] The process involves several key steps:
-
Ligand Binding: The lipophilic vitamin D analog enters the cell and binds to the VDR in the cytoplasm or nucleus.
-
Conformational Change: Ligand binding induces a conformational change in the VDR.
-
Heterodimerization: The ligand-activated VDR forms a heterodimer with the retinoid X receptor (RXR).[9]
-
DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes.[3][9]
-
Transcriptional Regulation: Upon binding to a VDRE, the complex recruits a suite of co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and either enhance or repress the transcription of target genes.[9] Genes regulated by this pathway are involved in calcium transport, bone metabolism, cell cycle control, and immune responses.
Caption: Genomic signaling pathway of vitamin D analogs.
Rational Design of Non-Hypercalcemic Analogs
The primary goal in designing these analogs is to enhance the desired therapeutic actions (e.g., anti-proliferative, pro-differentiative) while minimizing calcemic side effects. This is achieved through specific structural modifications to the parent 1,25(OH)2D3 molecule.
-
Side-Chain Modifications: The side-chain is a critical site for metabolism by the enzyme CYP24A1, which initiates the catabolism of 1,25(OH)2D3.[8] Modifications in this region can block or slow down this degradation, increasing the analog's biological half-life. Changes can also alter the interaction with the VDR's ligand-binding pocket, favoring a conformation that leads to selective gene transcription.
-
Example: 22-oxacalcitriol (Maxacalcitol) has an oxygen atom replacing carbon-22, which alters its metabolic profile and reduces calcemic activity.[9]
-
-
A-Ring Modifications: The 1α-hydroxyl group on the A-ring is essential for biological activity. Modifications at other positions, such as C-2, can influence the stability of the A-ring conformation and its interaction with the VDR, leading to differential gene activation.
-
Example: Eldecalcitol (ED-71) has a hydroxypropoxy group at the 2β position, which is thought to contribute to its preferential effects on bone with reduced hypercalcemia.[10]
-
-
C/D-Ring and Triene System Modifications: Alterations to the core ring structure can create analogs with unique shapes.
-
Example: 19-nor analogs, like Paricalcitol, lack the C-19 methylene group. This modification is known to reduce calcemic and phosphaturic effects while retaining the ability to suppress parathyroid hormone (PTH).[11]
-
Caption: Logic diagram for developing non-hypercalcemic analogs.
Quantitative Data on Key Vitamin D Analogs
The following tables summarize the biological activities of several important non-hypercalcemic vitamin D analogs compared to the native hormone, 1,25(OH)2D3.
Table 1: VDR Binding and In Vitro Potency of Selected Analogs
| Analog | Target Cell Line | VDR Relative Binding Affinity (RBA) vs. 1,25(OH)2D3 | Antiproliferative/Prodifferentiative Potency (Relative to 1,25(OH)2D3) | Reference |
| Paricalcitol | - | Similar to 1,25(OH)2D2 | - | [11] |
| Maxacalcitol (OCT) | - | Lower | Potent PTH suppression | [8] |
| Eldecalcitol (ED-71) | Osteoblasts | Higher | Potent bone mass increase | [10] |
| Calcipotriol | Keratinocytes | ~1% | Similar | [12] |
| Seocalcitol (EB1089) | MCF-7 (Breast Cancer) | ~50% | 10-100x more potent | |
| 1,25cD3 | MCF-7 (Breast Cancer) | 2x higher | As effective | [11][13] |
| 2MD (2-methylene-19-nor-(20S)-1α,25(OH)2D3) | HL-60 | - | 10x more potent (differentiation) | [11] |
Table 2: In Vivo Efficacy and Calcemic Effects in Animal Models
| Analog | Animal Model | Therapeutic Endpoint | Key Finding | Calcemic Effect | Reference |
| Paricalcitol | Uremic Rats | PTH Suppression | Suppresses PTH effectively. | Less hypercalcemia than calcitriol. | [9] |
| Eldecalcitol (ED-71) | Ovariectomized Rats | Increased Bone Mass | Greater increase in lumbar bone mass than alfacalcidol. | Diminished effect on intestinal calcium absorption. | [10] |
| Seocalcitol (EB1089) | Nude Mice (Tumor Xenograft) | Tumor Growth Inhibition | Potent inhibition of tumor growth. | Significantly lower than 1,25(OH)2D3. | [14] |
| 2MD | 5/6-Nephrectomy Rats | PTH Suppression | Dramatically suppressed PTH. | No change in serum calcium or phosphorus at effective doses. | [15][16] |
| QW-1624-F2-2 | Skin Cancer Model | Tumor Progression | Inhibits tumor progression. | Non-hypercalcemic. | [11][13] |
Table 3: Overview of Clinically Approved/Investigated Analogs
| Analog Name (Brand Name) | Approved/Investigated Indication | Key Structural Modification | Primary Therapeutic Advantage |
| Calcipotriol (Dovonex®, Daivonex®) | Psoriasis[17][18] | Side-chain modification | Effective anti-proliferative action on keratinocytes with low systemic absorption and calcemic risk.[17] |
| Tacalcitol | Psoriasis[17][18] | Side-chain modification | Similar to calcipotriol, used for mild to moderate psoriasis.[18] |
| Calcitriol (Rocaltrol®, Silkis®) | Psoriasis, Osteoporosis, Secondary Hyperparathyroidism[13][18] | (Active hormone, no modification) | Used topically for psoriasis to limit systemic effects; oral use requires careful monitoring.[18] |
| Paricalcitol (Zemplar®) | Secondary Hyperparathyroidism[19] | 19-nor, D2 analog | Selectively suppresses PTH with significantly less impact on serum calcium and phosphorus.[20] |
| Doxercalciferol (Hectorol®) | Secondary Hyperparathyroidism[19] | 1α-hydroxy D2 pro-drug | Pro-drug converted to active form in the liver, offering PTH suppression.[9] |
| Maxacalcitol (Oxarol®) | Secondary Hyperparathyroidism, Psoriasis[19][21] | 22-oxa modification | Suppresses PTH while having low calcemic activity.[9] |
| Eldecalcitol (Edirol®) | Osteoporosis[22] | 2β-hydroxypropoxy A-ring modification | Preferential effects on increasing bone mineral density with reduced calcemic potential.[10] |
Key Experimental Protocols
Evaluating the therapeutic potential and safety of new vitamin D analogs requires a standardized set of in vitro and in vivo assays.
Vitamin D Receptor (VDR) Binding Assay
-
Principle: A competitive radioligand binding assay to determine the affinity of an analog for the VDR relative to 1,25(OH)2D3.
-
Methodology:
-
VDR Source Preparation: A source of VDR, typically recombinant human VDR or a protein extract from calf thymus, is prepared and quantified.
-
Competitive Incubation: A constant amount of radiolabeled [3H]-1,25(OH)2D3 is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test analog.
-
Separation: After incubation, bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the VDR-ligand complex binds to the HAP, which is then pelleted by centrifugation.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test analog. The IC50 value (concentration of analog that displaces 50% of the radiolabeled ligand) is calculated and compared to that of unlabeled 1,25(OH)2D3 to determine the relative binding affinity (RBA).
-
Cell-Based Functional Assays
-
Principle: To measure the biological effect of an analog on cell proliferation, differentiation, or target gene transcription in relevant cell lines.
-
Methodologies:
-
Cell Culture: Human cell lines are cultured under standard conditions. Examples include HL-60 (promyelocytic leukemia) for differentiation, MCF-7 (breast cancer) for proliferation, and HaCaT (keratinocytes) for both.
-
Treatment: Cells are treated with a range of concentrations of the vitamin D analog or vehicle control for a specified period (e.g., 24-96 hours).
-
Endpoint Measurement:
-
Proliferation: Assessed using methods like the MTT assay (measures metabolic activity) or BrdU incorporation (measures DNA synthesis).
-
Differentiation: For HL-60 cells, differentiation into monocytes/macrophages is quantified by the Nitroblue Tetrazolium (NBT) reduction assay or by measuring the expression of cell surface markers (e.g., CD11b) via flow cytometry.
-
Transcriptional Activity: The induction of a key VDR target gene, such as CYP24A1, is measured. Cells are harvested, RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to quantify CYP24A1 mRNA levels relative to a housekeeping gene. The EC50 (concentration for half-maximal induction) is determined.[11]
-
-
In Vivo Hypercalcemia Assessment
-
Principle: To determine the calcemic potential of a vitamin D analog in a whole-animal model.
-
Methodology:
-
Animal Model: Typically, normal male Sprague-Dawley rats or CD-1 mice are used. For specific disease models, uremic (5/6th nephrectomized) rats are employed to assess efficacy in the context of renal failure.[15][16]
-
Acclimatization: Animals are acclimatized to the housing conditions and diet.
-
Dosing: Animals are randomized into groups and administered the test analog or vehicle control daily for a period of 7-14 days. Dosing is typically performed via oral gavage or intraperitoneal (i.p.) injection. A positive control group receiving 1,25(OH)2D3 is included.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study via a suitable method (e.g., tail vein, cardiac puncture).
-
Biochemical Analysis: Serum is separated, and calcium and phosphorus concentrations are measured using a clinical chemistry analyzer.
-
Data Analysis: Serum calcium levels are compared between the treatment groups and the vehicle control group. The dose at which a statistically significant increase in serum calcium occurs is identified as the hypercalcemic dose.
-
Caption: Experimental workflow for in vivo hypercalcemia assessment.
Conclusion and Future Directions
Non-hypercalcemic vitamin D analogs represent a triumph of medicinal chemistry, successfully separating the potent cell-regulating and immunomodulatory effects of vitamin D from its dominant role in calcium metabolism.[1] Clinically approved analogs like calcipotriol and paricalcitol have become indispensable treatments for psoriasis and secondary hyperparathyroidism, respectively.[2][17]
The field continues to evolve, with ongoing research focused on:
-
Greater Selectivity: Developing new analogs with even greater tissue and gene selectivity to further widen the therapeutic window.
-
New Indications: Exploring the utility of these compounds in oncology, where several analogs have shown promise in preclinical models and early clinical trials, and in autoimmune diseases like multiple sclerosis and type 1 diabetes.[1][14]
-
Combination Therapies: Investigating the synergistic effects of vitamin D analogs with other therapeutic agents, such as cytotoxic drugs in cancer or corticosteroids in psoriasis, to enhance efficacy and reduce toxicity.[14][17]
The continued exploration of the structure-activity relationships of vitamin D and the intricate mechanisms of VDR-mediated gene regulation will undoubtedly lead to the development of novel, safer, and more effective therapies for a wide range of human diseases.
References
- 1. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The future of vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclassic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Roles for Vitamin D Superagonists: From COVID to Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Vitamin D Analogues - ProQuest [proquest.com]
- 8. Vitamin D Analogs | Musculoskeletal Key [musculoskeletalkey.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A new active vitamin D analog, ED-71, causes increase in bone mass with preferential effects on bone in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D analogues and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. karger.com [karger.com]
- 16. Novel, selective vitamin D analog suppresses parathyroid hormone in uremic animals and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. papaa.org [papaa.org]
- 18. psoriasisaustralia.org.au [psoriasisaustralia.org.au]
- 19. m.youtube.com [m.youtube.com]
- 20. New Clinical Trials with Vitamin D and Analogs in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BXL-628 in Benign Prostatic Hyperplasia (BPH) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BXL-628 (elocalcitol), a non-hypercalcemic vitamin D receptor (VDR) agonist, in the research of benign prostatic hyperplasia (BPH). This document includes a summary of key preclinical and clinical findings, detailed protocols for relevant experiments, and diagrams of the signaling pathways involved.
Introduction
BXL-628 is a vitamin D3 analog that has shown promise in the management of BPH.[1][2] Unlike traditional BPH therapies that target androgen pathways, BXL-628 offers a novel mechanism of action by modulating various cellular processes that contribute to prostate growth and inflammation.[2][3] Preclinical and clinical studies have demonstrated its ability to arrest prostate growth, making it a valuable tool for researchers investigating new therapeutic strategies for BPH.[1][4]
Mechanism of Action
BXL-628 exerts its effects on prostatic cells through multiple signaling pathways:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and growth factors.[2][5] This anti-proliferative effect is, at least in part, mediated by its influence on key signaling pathways that regulate cell growth.
-
Modulation of Growth Factor Signaling: The compound has been found to interfere with the Keratinocyte Growth Factor (KGF) signaling pathway. Specifically, it can suppress KGF receptor (KGFR) autophosphorylation and the downstream PI3K/AKT pathway, which are crucial for cell proliferation and invasion.[4]
-
Inhibition of the RhoA/ROCK Pathway: BXL-628 can inhibit the RhoA/Rho kinase (ROCK) signaling pathway.[6] This pathway is implicated in regulating smooth muscle tone, and its inhibition may contribute to the alleviation of lower urinary tract symptoms (LUTS) associated with BPH.[6][7]
-
Anti-inflammatory Effects: BXL-628 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as IL-8, in human BPH cells.[3][8] This is achieved, in part, by targeting the NF-κB signaling pathway.[8]
Data Presentation
Preclinical Efficacy of BXL-628
| Parameter | Cell Type/Model | Treatment | Key Findings | Reference(s) |
| Cell Proliferation | Human BPH Cells | Increasing concentrations of BXL-628 | Dose-dependent inhibition of cell proliferation. BXL-628 is several log units more effective than calcitriol. | [9] |
| Human BPH Cells | BXL-628 (1 nM) in the presence of testosterone (10 nM) or KGF (10 ng/ml) | Significantly inhibited testosterone- and KGF-stimulated cell proliferation. | [10] | |
| Apoptosis | Human BPH Cells | BXL-628 | Induced a sustained and significant increase in the number of apoptotic cells, even in the presence of growth factors or testosterone. | [9] |
| Prostate Growth (in vivo) | Testosterone-supplemented castrated rats | BXL-628 (10-300 mg/kg, oral) for 2 weeks | Dose-dependently blunted testosterone-stimulated prostate over-growth, with an effect comparable to finasteride. | [11] |
| Intact adult rats | BXL-628 (up to 300 mg/kg) for 1 month | Significantly decreased ventral prostate weight, with a maximal reduction of 30%. | [11] | |
| Clusterin Expression | Intact and testosterone-supplemented castrated rats | BXL-628 | Increased the expression of clusterin, a marker of prostatic atrophy, similar to finasteride. | [2][5] |
Phase II Clinical Trial Data of BXL-628 in BPH Patients
A 12-week, randomized, double-blind, placebo-controlled study was conducted on men aged ≥50 years with a prostate volume ≥40 ml.[1]
| Parameter | BXL-628 Group (150 mcg daily) | Placebo Group | p-value | Reference(s) |
| Percentage Change in Prostate Volume | -2.90% | +4.32% | <0.0001 | [1] |
| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not Significant | [1] |
| Mean Change in Qmax (uroflowmetry) | -0.30 | +1.50 | Not Significant | [1] |
Experimental Protocols
Protocol 1: In Vitro BPH Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of BXL-628 on human BPH cells.
Materials:
-
Human BPH cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
BXL-628 (dissolved in a suitable solvent, e.g., ethanol)
-
Testosterone and/or Keratinocyte Growth Factor (KGF)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed human BPH cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of BXL-628 (e.g., 0.01 nM to 100 nM). Include a vehicle control (solvent only).
-
For experiments investigating the effect on stimulated proliferation, add testosterone (e.g., 10 nM) or KGF (e.g., 10 ng/ml) to the wells with or without BXL-628.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: In Vivo Testosterone-Induced BPH in Rats
Objective: To evaluate the efficacy of BXL-628 in reducing prostate growth in a rat model of BPH.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Testosterone enanthate
-
BXL-628
-
Finasteride (as a positive control)
-
Vehicle for oral administration (e.g., corn oil)
-
Surgical instruments for castration
-
Anesthesia
Procedure:
-
Acclimate rats for at least one week before the experiment.
-
Perform bilateral orchiectomy (castration) on the rats under anesthesia. Allow a recovery period of 7-14 days.
-
Induce BPH by subcutaneous injection of testosterone enanthate (e.g., 10 mg/kg) daily or weekly.
-
Randomly divide the rats into treatment groups: Vehicle control, BXL-628 (e.g., 10, 30, 100 mg/kg, administered orally), and Finasteride (e.g., 5 mg/kg, administered orally).
-
Administer the treatments daily for a period of 4-8 weeks.
-
At the end of the treatment period, euthanize the rats and carefully dissect the ventral prostate.
-
Measure the wet weight of the ventral prostate.
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess changes in epithelial and stromal proliferation.
-
Homogenize another portion of the tissue for molecular analysis (e.g., Western blot for clusterin expression).
Protocol 3: Western Blot Analysis for RhoA Activation
Objective: To determine the effect of BXL-628 on the expression and activation of proteins in the RhoA signaling pathway.
Materials:
-
Human BPH stromal cells or bladder smooth muscle cells
-
BXL-628
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RhoA, phospho-MYPT1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with BXL-628 at various concentrations for a specified time. Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoA, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathways modulated by BXL-628 in prostate cells.
Caption: In vitro experimental workflow for evaluating BXL-628.
Caption: In vivo experimental workflow for BXL-628 evaluation.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of RhoA activity by the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of Association between Enhanced TRPM-2/Clusterin Expression and Increased Apoptotic Activity in Sex-Hormone-Induced Prostatic Dysplasia of the Noble Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear localisation of nuclear factor-kappaB transcription factors in prostate cancer: an immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols: Investigating the Cellular Effects of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a synthetic compound with potential applications in pharmacological research. While its primary documented use is as a reagent in the synthesis of neurokinin (NK) receptor antagonists, its structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, suggest potential for broader biological activity.[1][2] Trifluoromethyl moieties are known to enhance the metabolic stability and binding affinity of compounds to biological targets. This document provides a detailed experimental protocol to investigate the potential cytotoxic and signaling effects of this compound in a cancer cell culture model. The protocols outlined here are designed to be adaptable to various cancer cell lines and research questions.
Hypothesized Mechanism of Action
Based on the structural similarities to other small molecule inhibitors, it is hypothesized that this compound may interfere with intracellular signaling pathways critical for cancer cell proliferation and survival. One such pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer and is a common target for therapeutic intervention. We propose that this compound may act as an inhibitor at one of the kinase steps within this cascade.
Experimental Protocols
Preparation of Compound Stock Solution
A crucial first step for in vitro studies is the proper solubilization and storage of the test compound to ensure consistent results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300.2 g/mol , dissolve 0.3002 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.
Cell Culture and Maintenance
This protocol describes the general maintenance of a cancer cell line, such as the human prostate cancer cell line DU145, which can be used to test the effects of the compound.
Materials:
-
DU145 human prostate cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (96-well, 6-well)
Protocol:
-
Culture DU145 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 8 mL of complete medium (DMEM with 10% FBS).
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Seed cells for subsequent experiments at the required density.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
DU145 cells
-
Complete medium
-
This compound stock solution (10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 5,000 DU145 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.
Materials:
-
DU145 cells
-
Complete medium
-
Compound dilutions
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the compound (e.g., concentrations below the IC50 value) for 10-14 days. Replace the medium with fresh medium containing the compound every 3 days.
-
After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
Western Blot Analysis
Western blotting can be used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway, such as the MAPK/ERK pathway.
Materials:
-
DU145 cells
-
Compound dilutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed DU145 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at selected concentrations for a specific time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Cytotoxicity of this compound on DU145 cells.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| DU145 | 48 | 15.2 ± 1.8 |
| DU145 | 72 | 8.5 ± 1.1 |
Table 2: Effect of this compound on Colony Formation.
| Treatment Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| Vehicle Control | 150 ± 12 | 0% |
| 2.5 | 105 ± 9 | 30% |
| 5.0 | 62 ± 7 | 58.7% |
| 10.0 | 25 ± 5 | 83.3% |
Table 3: Quantification of Western Blot Analysis for p-ERK/ERK Ratio.
| Treatment Concentration (µM) | Relative p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| 5.0 | 0.65 |
| 10.0 | 0.32 |
| 20.0 | 0.15 |
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Dissolution of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the proper dissolution of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (CAS 289686-70-0) for use in a variety of in vitro assays. Due to its chemical structure, featuring a carboxylic acid group and two trifluoromethyl moieties, this compound is anticipated to have low aqueous solubility. Therefore, appropriate handling and dissolution are critical for obtaining accurate and reproducible experimental results.
This document outlines the selection of a suitable solvent, preparation of stock solutions, and subsequent dilution into aqueous media for cell-based or biochemical assays. Additionally, it provides a relevant signaling pathway associated with this compound class and a clear workflow for its preparation.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is presented below. It is characterized as a white to yellow solid at room temperature[1].
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₆O₂ | [2][3] |
| Molecular Weight | 300.20 g/mol | [2][3] |
| Physical Form | White to Yellow Solid | [1] |
| Melting Point | 105.5-107 °C | [4] |
Experimental Protocols
Solvent Selection and Stock Solution Preparation
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the solution for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution.
-
-
Storage: Once completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
The concentrated DMSO stock solution must be diluted into the appropriate aqueous-based cell culture medium or assay buffer to prepare the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile polypropylene tubes or plates
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the stock solution to the aqueous medium while vortexing or mixing.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately to prevent potential precipitation over time.
Experimental Workflow
Caption: Workflow for dissolving this compound.
Relevant Signaling Pathway
This compound is a known reagent used in the synthesis of NK1/NK3 receptor antagonists. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P for NK1 and Neurokinin B for NK3), primarily couple to Gαq to activate the phospholipase C (PLC) signaling cascade.
Caption: Simplified NK1/NK3 receptor signaling cascade.
References
Application Notes and Protocols for In Vivo Studies of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and its derivative Netupitant in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid serves as a crucial building block for the synthesis of Netupitant, an antiemetic agent.[1][2] Netupitant is approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in combination with palonosetron.[1][4] Understanding the in vivo properties of Netupitant is essential for preclinical and clinical development. These notes provide a summary of key findings and detailed protocols from rodent studies to guide researchers in this area.
Signaling Pathway of Netupitant
Netupitant functions as a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor is a key step in the emetic reflex. By blocking this interaction, Netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting.
Caption: Mechanism of action of Netupitant in preventing emesis.
Experimental Protocols
This protocol is designed to assess the acute toxic effects of a single oral dose of the test compound.
-
Animal Model: Wistar rats or CD-1 mice.[5]
-
Grouping:
-
Group 1: Vehicle control (e.g., Standard Suspension Vehicle (SSV) or thixotropic vehicle).
-
Groups 2-5: Test compound at increasing dose levels (e.g., 500, 1000, 1500, and 2000 mg/kg).[5]
-
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Endpoint: Necropsy of all animals at the end of the study to examine for gross pathological changes.
This protocol aims to determine the pharmacokinetic profile of the test compound after oral and intravenous administration.
-
Animal Model: Wistar rats (male).[5]
-
Administration:
-
Oral: Single dose via gavage (e.g., suspended in a suitable vehicle).[5]
-
Intravenous: Single bolus injection.
-
-
Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Plasma concentrations of the compound and its metabolites determined by a validated LC-MS/MS method.[5]
-
Pharmacokinetic Parameters to Calculate: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
This protocol evaluates the anti-emetic efficacy of the test compound.
-
Animal Model: Male ferrets.
-
Emetic Challenge: Cisplatin administered intraperitoneally (e.g., 10 mg/kg).[7]
-
Treatment Groups:
-
Observation Period: Continuous observation for retching and vomiting for at least 8 hours (acute phase) and up to 72 hours (delayed phase).[7]
-
Endpoint: Number of retches and vomits recorded. The percentage of inhibition of emesis is calculated relative to the vehicle control group.
Quantitative Data Summary
| Species | Dose (mg/kg) | Outcome |
| Mouse | 1000 | Lethal |
| Mouse | 2000 | Lethal |
| Rat | 500 | No mortality |
| Rat | 1000 | No mortality |
| Rat | 1500 | No mortality |
| Rat | 2000 | Lethal |
| Parameter | Value |
| Oral Bioavailability | ~71% |
| Protein Binding | >99% |
| Metabolism | Primarily by CYP3A4 |
| Elimination Half-life | Approximately 88 hours (in humans) |
| Dose (mg/kg, p.o.) | Inhibition of Acute Emesis (%) | Inhibition of Delayed Emesis (%) |
| 0.1 | 27.1% | Not reported |
| 0.3 | 95.2% | Not reported |
| 3 | 100% | 94.6% |
Experimental Workflow Diagram
Caption: General workflow for in vivo rodent studies.
Conclusion
While direct in vivo data for this compound is scarce, the extensive research on its derivative, Netupitant, provides a robust framework for designing and interpreting preclinical studies. The protocols and data presented here offer a comprehensive guide for researchers investigating compounds within this chemical class, particularly those targeting the NK1 receptor for anti-emetic therapies. Careful consideration of the experimental design, including appropriate animal models and endpoints, is crucial for obtaining meaningful and translatable results.
References
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Netupitant - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Acute toxicity study in rodents | Bienta [bienta.net]
- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BXL-628 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BXL-628, also known as elocalcitol, is a synthetic analog of vitamin D3. It acts as a selective agonist for the vitamin D receptor (VDR), a nuclear receptor that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. While extensively studied for its therapeutic potential in benign prostatic hyperplasia (BPH), emerging preclinical evidence suggests that BXL-628 may also have significant anti-cancer properties in the context of prostate cancer. These application notes provide a summary of the available data on the effects of BXL-628 on prostate cancer cell lines and detailed protocols for key in vitro assays.
Data Presentation
The in vitro efficacy of BXL-628 has been primarily investigated in the androgen-independent DU145 human prostate cancer cell line. Limited data is currently available for other common prostate cancer cell lines such as the androgen-sensitive LNCaP and the androgen-independent PC-3. The following table summarizes the key quantitative findings from a pivotal study on DU145 cells.
| Cell Line | Parameter | Value | Reference |
| DU145 | IC50 (Cell Proliferation) | 22.1 ± 19.1 pM | [1] |
| DU145 | Inhibition of KGF-stimulated Proliferation | Dose-dependent | [1] |
| DU145 | Inhibition of KGF-stimulated Invasion | Dose-dependent | [1] |
Note: KGF (Keratinocyte Growth Factor) is a potent mitogen for epithelial cells, and its signaling is often implicated in cancer progression.
Mechanism of Action in DU145 Cells
In the DU145 prostate cancer cell line, BXL-628 has been shown to exert its anti-proliferative and anti-invasive effects by targeting the Keratinocyte Growth Factor Receptor (KGFR) signaling pathway. Specifically, BXL-628 inhibits the autophosphorylation of KGFR, which in turn suppresses the downstream activation of the PI3K/AKT signaling cascade.[1] This pathway is a critical regulator of cell survival, growth, and motility.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of BXL-628 in prostate cancer cell lines. These are representative protocols and may require optimization based on specific laboratory conditions and cell line characteristics.
Cell Proliferation Assay (Cell Counting)
This protocol describes how to assess the effect of BXL-628 on the proliferation of DU145 prostate cancer cells using direct cell counting.
Materials:
-
DU145 prostate cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BXL-628 stock solution (in a suitable solvent like DMSO)
-
24-well tissue culture plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed DU145 cells into 24-well plates at a density of 2 x 10^4 cells per well in 1 mL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of BXL-628 in complete culture medium from a stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 1 pM to 100 nM). Include a vehicle control (medium with the same concentration of solvent as the highest BXL-628 concentration).
-
Remove the overnight culture medium from the wells and replace it with 1 mL of the medium containing the different concentrations of BXL-628 or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Cell Harvesting:
-
Aspirate the medium from each well and wash once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Add 800 µL of complete culture medium to each well to neutralize the trypsin.
-
Resuspend the cells by gentle pipetting to obtain a single-cell suspension.
-
-
Cell Counting:
-
Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.
-
-
Data Analysis: Calculate the average cell number for each treatment condition. Plot the cell number against the concentration of BXL-628 to generate a dose-response curve. Calculate the IC50 value, which is the concentration of BXL-628 that inhibits cell proliferation by 50%.
Matrigel Invasion Assay
This protocol is for assessing the effect of BXL-628 on the invasive potential of DU145 cells using Boyden chambers coated with Matrigel.[1]
Materials:
-
DU145 prostate cancer cells
-
Serum-free culture medium
-
Complete culture medium (with FBS)
-
BXL-628
-
Keratinocyte Growth Factor (KGF) as a chemoattractant
-
Boyden chambers (transwell inserts with 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain or DAPI
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate for at least 4 hours at 37°C to allow the gel to solidify.
-
-
Cell Preparation: Culture DU145 cells to ~80% confluency. Serum-starve the cells overnight in serum-free medium.
-
Cell Seeding:
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension containing the desired concentration of BXL-628 or vehicle control.
-
-
Chemoattractant: In the lower chamber, add 500 µL of complete culture medium containing a chemoattractant, such as 10 ng/mL KGF.
-
Incubation: Incubate the Boyden chambers for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.
-
Wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field.
-
-
Data Analysis: Compare the number of invaded cells in the BXL-628 treated groups to the control group.
Western Blot Analysis for PI3K/AKT Pathway
This protocol details the investigation of BXL-628's effect on the phosphorylation of key proteins in the PI3K/AKT signaling pathway in DU145 cells.[1]
Materials:
-
DU145 cells
-
BXL-628
-
KGF
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-KGFR, anti-total-KGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed DU145 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with BXL-628 (e.g., 10 nM) for a specified time (e.g., 5 minutes for rapid signaling events).
-
Stimulate the cells with KGF (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands to quantify their intensity.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Compare the levels of phosphorylated proteins in the BXL-628 treated samples to the control samples.
-
Conclusion and Future Directions
BXL-628 demonstrates significant anti-proliferative and anti-invasive activity in the DU145 prostate cancer cell line by targeting the KGF/KGFR-PI3K/AKT signaling pathway. These findings suggest a potential therapeutic role for BXL-628 in androgen-independent prostate cancer. However, further research is imperative to expand these findings to other prostate cancer cell lines, including androgen-sensitive (LNCaP) and other androgen-independent (PC-3) models, to provide a more comprehensive understanding of its spectrum of activity. Additionally, in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy of BXL-628 in preclinical models of prostate cancer.
References
Application Note: Quantification of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid in Human Plasma by LC-MS/MS
Introduction
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is intended to be a comprehensive protocol for researchers and scientists in the field of drug development. The validation of this bioanalytical method is based on the principles outlined in regulatory guidelines to ensure reliable and reproducible data.[1][2][3]
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[4] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-¹³C₁ (internal standard, IS) (≥98% purity)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
3. Sample Preparation
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample in a 1.5 mL microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 × g for 15 minutes at 4°C.[5]
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.[5]
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte: m/z 313.0 → 269.0
-
Internal Standard: m/z 314.0 → 270.0
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Bioanalytical Method Validation
The method was validated according to established guidelines for bioanalytical method validation.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
1. Selectivity: Selectivity was evaluated by analyzing blank plasma samples from six different sources to check for interferences at the retention times of the analyte and the IS.
2. Linearity: The linearity of the method was determined by analyzing calibration curves prepared at eight concentration levels ranging from 1 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
3. Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[2]
4. Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.
5. Stability: The stability of the analyte in plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 1600 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| Medium QC | 100 | 95.1 | 101.2 |
| High QC | 1600 | 94.3 | 99.5 |
Table 4: Stability Data Summary
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 6 hours | Room Temperature | 85 - 115 |
| Freeze-Thaw | 3 cycles | -20°C to RT | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of the analyte in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BXL-628 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BXL-628, also known as elocalcitol, is a synthetic, non-hypercalcemic Vitamin D receptor (VDR) agonist that has been investigated for its therapeutic potential in benign prostatic hyperplasia (BPH).[1][2] Preclinical studies in animal models have demonstrated its efficacy in inhibiting prostate cell proliferation, inducing apoptosis, and exerting anti-inflammatory effects.[3][4] These application notes provide a comprehensive overview of the dosage and administration of BXL-628 in animal models based on publicly available data, to assist researchers in designing and conducting their own studies.
Mechanism of Action
BXL-628 exerts its effects primarily through the activation of the Vitamin D Receptor, a nuclear receptor that regulates gene expression. Key mechanisms of action include:
-
Inhibition of Prostate Cell Growth: BXL-628 inhibits the proliferation of prostate cells and induces apoptosis, even in the presence of androgens and growth factors.[3] This is achieved, in part, by inhibiting the activity of intra-prostatic growth factors downstream of the androgen receptor.[1][4]
-
Anti-inflammatory Effects: The compound has been shown to reduce inflammation within the prostate. It can inhibit the production of pro-inflammatory cytokines and chemokines by human BPH cells.[4]
-
Modulation of Bladder Function: BXL-628 can target bladder cells and inhibit the RhoA/Rho-kinase (ROCK) signaling pathway.[5] This pathway is involved in smooth muscle contraction and is often overactive in bladder conditions associated with BPH.
Data Presentation
Table 1: In Vivo Efficacy of BXL-628 in a Rat Model of Benign Prostatic Hyperplasia
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Key Findings | Reference |
| Intact Adult Sprague-Dawley Rats | BXL-628 | 300 µg/kg | Oral | 1 month | ~30% reduction in ventral prostate weight.[5] | Crescioli et al. |
| Castrated, Testosterone-supplemented Sprague-Dawley Rats | BXL-628 | 10, 30, 100, 300 µg/kg | Not specified | 2 weeks | Completely blunted testosterone-stimulated prostate overgrowth at all doses.[5] | Crescioli et al. |
Table 2: Effect of BXL-628 on Serum Calcium Levels in Rats
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Serum Calcium Levels | Reference |
| Testosterone-replaced Castrated Rats | Control | Vehicle | Not specified | Not specified | 10.2 ± 0.16 mg/dl | Crescioli et al. |
| BXL-628 | 10 µg/kg | Not specified | Not specified | 10.16 ± 0.24 mg/dl | Crescioli et al. | |
| BXL-628 | 30 µg/kg | Not specified | Not specified | 9.87 ± 0.15 mg/dl | Crescioli et al. | |
| BXL-628 | 100 µg/kg | Not specified | Not specified | 10.55 ± 0.18 mg/dl | Crescioli et al. | |
| BXL-628 | 300 µg/kg | Not specified | Not specified | 10.85 ± 0.1 mg/dl | Crescioli et al. |
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia in Rats and Treatment with BXL-628
Objective: To evaluate the efficacy of BXL-628 in reducing prostate enlargement in a testosterone-induced BPH rat model.
Animal Model:
-
Male Sprague-Dawley rats, either intact adults or surgically castrated.
-
For castrated models, testosterone replacement is administered to induce prostate growth. A common method is subcutaneous injection of testosterone enanthate.
Materials:
-
BXL-628 (elocalcitol)
-
Vehicle for BXL-628 (Note: The specific vehicle for oral administration was not detailed in the reviewed literature. Researchers should select a suitable vehicle based on the physicochemical properties of BXL-628, such as corn oil or a solution containing a solubilizing agent like Tween 80).
-
Testosterone enanthate
-
Vehicle for testosterone (e.g., sesame oil)
-
Gavage needles for oral administration
-
Syringes and needles for subcutaneous injections
Procedure:
-
Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Induction of BPH (for castrated model):
-
Surgically castrate male Sprague-Dawley rats under appropriate anesthesia.
-
Allow a recovery period of at least one week.
-
Administer testosterone enanthate subcutaneously (e.g., weekly injections) to induce prostate growth.
-
-
Treatment Administration:
-
Prepare a stock solution or suspension of BXL-628 in the chosen vehicle at the desired concentrations (e.g., to deliver 10, 30, 100, or 300 µg/kg body weight).
-
Administer BXL-628 or vehicle to the respective groups of rats daily via oral gavage.
-
The treatment duration can range from 2 weeks to 1 month.[5]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the ventral prostate.
-
Blood samples can be collected for analysis of serum calcium and other relevant biomarkers.
-
Prostate tissue can be processed for histological analysis or molecular studies (e.g., to assess apoptosis or gene expression).
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of BXL-628.
Caption: Experimental workflow for BPH rat model.
References
- 1. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid as a chemical probe for VDR function
A critical review of current literature indicates that 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is not established as a chemical probe for Vitamin D Receptor (VDR) function. Scientific databases primarily identify this compound as a reagent in the synthesis of NK1/NK3 receptor antagonists, which are investigated for the treatment of depression. There is a lack of published data supporting its direct interaction with or modulation of the Vitamin D Receptor.
Therefore, this document provides a generalized framework for the characterization of a hypothetical chemical probe for VDR function, outlining the necessary application notes and protocols for researchers, scientists, and drug development professionals. The methodologies described are standard practices in the field for assessing the activity of novel VDR modulators.
Application Notes: Characterizing a Novel VDR Antagonist
A chemical probe designed to antagonize VDR function must be thoroughly characterized to determine its potency, selectivity, and mechanism of action. The following assays are fundamental to this process.
-
VDR Binding Affinity: The initial step is to ascertain whether the compound directly interacts with the VDR. Competitive binding assays, often utilizing a radiolabeled or fluorescently tagged VDR ligand (e.g., 1α,25-dihydroxyvitamin D3), are employed to determine the binding affinity (Ki or IC50) of the test compound for the VDR ligand-binding domain.
-
VDR-Mediated Transcription: Luciferase reporter gene assays are a cornerstone for assessing the functional consequences of VDR binding. In this cell-based assay, a VDR-responsive promoter linked to a luciferase reporter gene is introduced into a suitable cell line. A genuine VDR antagonist will inhibit the transcriptional activation induced by a known VDR agonist, such as calcitriol.
-
Co-regulator Recruitment: VDR-mediated gene transcription is dependent on the recruitment of co-activator or co-repressor proteins. Assays such as Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H) can be used to investigate the ability of a compound to modulate the interaction between VDR and its co-regulators. An antagonist would be expected to block the agonist-induced recruitment of co-activators.
-
Target Gene Expression Analysis: To confirm the antagonist activity in a more physiologically relevant context, the expression of endogenous VDR target genes, such as CYP24A1, can be measured by quantitative real-time PCR (qRT-PCR) in cells treated with the compound in the presence of a VDR agonist.
-
Selectivity Profiling: It is crucial to assess the selectivity of a potential VDR probe against other nuclear receptors to ensure that its observed effects are not due to off-target activities. A panel of nuclear receptor assays should be performed.
Quantitative Data Summary for a Hypothetical VDR Antagonist
The following table summarizes hypothetical quantitative data for a novel VDR antagonist compared to a known VDR agonist (1α,25-dihydroxyvitamin D3).
| Compound | Assay Type | Cell Line/System | Parameter | Value |
| Hypothetical Antagonist | VDR Competitive Binding | Recombinant Human VDR | IC50 | 50 nM |
| VDR-Mediated Transcription (Luciferase Assay) | HEK293T | IC50 vs. 1 nM 1,25(OH)₂D₃ | 100 nM | |
| SRC-1 Co-activator Recruitment (FRET) | In vitro | IC50 vs. 1 nM 1,25(OH)₂D₃ | 150 nM | |
| CYP24A1 mRNA Induction (qRT-PCR) | DU145 Prostate Cancer Cells | % Inhibition at 1 µM | 95% | |
| 1,25(OH)₂D₃ (Agonist) | VDR Competitive Binding | Recombinant Human VDR | Kd | 0.1 nM |
| VDR-Mediated Transcription (Luciferase Assay) | HEK293T | EC50 | 0.5 nM | |
| SRC-1 Co-activator Recruitment (FRET) | In vitro | EC50 | 1 nM | |
| CYP24A1 mRNA Induction (qRT-PCR) | DU145 Prostate Cancer Cells | Fold Induction at 10 nM | 100-fold |
VDR Signaling Pathway
The Vitamin D Receptor is a ligand-activated transcription factor. Upon binding its natural ligand, 1α,25-dihydroxyvitamin D3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.
Experimental Protocols
Luciferase Reporter Gene Assay for VDR Antagonist Activity
Objective: To quantify the ability of a test compound to inhibit VDR-mediated gene transcription induced by a VDR agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and antibiotics
-
VDR expression plasmid
-
RXR expression plasmid
-
VDRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
1α,25-dihydroxyvitamin D3 (agonist)
-
Test compound (hypothetical antagonist)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the VDR expression plasmid, RXR expression plasmid, VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of the VDR agonist (e.g., 1 nM 1α,25-dihydroxyvitamin D3) and serial dilutions of the test compound. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
Objective: To measure the ability of a test compound to inhibit the interaction between VDR and a co-activator peptide.
Materials:
-
Recombinant VDR Ligand Binding Domain (LBD)
-
Fluorescently labeled co-activator peptide (e.g., from SRC-1)
-
TR-FRET donor and acceptor fluorophores
-
1α,25-dihydroxyvitamin D3 (agonist)
-
Test compound (hypothetical antagonist)
-
Assay buffer
-
384-well assay plates
Protocol:
-
Reagent Preparation: Prepare solutions of VDR-LBD, the fluorescently labeled co-activator peptide, agonist, and test compound in the assay buffer.
-
Compound Dispensing: Dispense serial dilutions of the test compound into the 384-well plate.
-
Reagent Addition: Add the VDR-LBD, fluorescently labeled co-activator peptide, and a constant concentration of the agonist to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC50 value.
Experimental Workflow for VDR Antagonist Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel VDR antagonist.
Commercial Suppliers and Research Applications of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the commercial availability and primary research applications of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. It is a key intermediate in the synthesis of the antiemetic drug Netupitant, a potent neurokinin-1 (NK1) receptor antagonist. This guide includes a list of commercial suppliers, detailed experimental protocols for the synthesis of Netupitant, and an exploration of the underlying NK1 and neurokinin-3 (NK3) receptor signaling pathways, visualized through detailed diagrams.
Commercial Availability
This compound (CAS No. 289686-70-0) is readily available from various commercial chemical suppliers catering to the research and pharmaceutical development sectors. The purity and quantity of the compound can be customized to meet specific research needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g[1] |
| ChemicalBook | 98%, 99% | Inquire for details[2] |
| Echemi | 97%, 99% (Pharmaceutical Grade) | Inquire for details[3] |
| AChemBlock | 95% | Inquire for details |
| BLDpharm | Research Grade | Inquire for details |
| Synthonix | ≥97% | Inquire for details |
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Research Applications
The primary application of this compound in the scientific community is as a crucial building block in the synthesis of Netupitant .
Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist.[4] It is a key active pharmaceutical ingredient (API) in the combination drug Akynzeo® (Netupitant/Palonosetron), which is approved for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[4][5]
Beyond its role in synthesizing Netupitant for antiemetic research, this carboxylic acid derivative is also utilized in the development of other NK1 and dual NK1/NK3 receptor antagonists. These antagonists are being investigated for their therapeutic potential in treating a range of conditions, including:
-
Depression: As a reagent in the synthesis of NK1/NK3 receptor antagonists for the treatment of depression.[2]
-
Vasomotor Symptoms (Hot Flashes): In the development of dual NK1/NK3 receptor antagonists for managing moderate to severe vasomotor symptoms associated with menopause.
Experimental Protocols
Synthesis of Netupitant from this compound
This protocol outlines the final coupling step in the synthesis of Netupitant, where this compound is converted to its acid chloride and then reacted with the amine intermediate.
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (e.g., 15.0 g, 50 mmol) in dichloromethane (127.5 ml), add a catalytic amount of dimethylformamide (DMF) (e.g., 0.75 ml).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (e.g., 8.76 ml, 100 mmol) to the solution.
-
Allow the reaction to stir at room temperature for approximately 4.5 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride.
Step 2: Coupling Reaction to form Netupitant
-
In a separate reaction vessel, dissolve methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine (e.g., 20 g, 67.5 mmol) and N-ethyldiisopropylamine (e.g., 17.5 ml, 101 mmol) in dichloromethane (200 ml).[6]
-
Cool the amine solution in an ice bath.
-
Dissolve the crude 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride (e.g., 24 g, 75 mmol) in dichloromethane (50 ml) and add it dropwise to the cooled amine solution.[6]
-
Warm the reaction mixture to 35-40°C and stir for 3 hours.[6]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (250 ml).[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Purification of Netupitant
-
The crude product is purified by flash chromatography on silica gel.
-
The purified Netupitant is obtained as white crystals.[6]
Table 2: Reagents and Solvents for Netupitant Synthesis
| Reagent/Solvent | Role |
| This compound | Starting Material |
| Oxalyl Chloride | Chlorinating Agent |
| Dichloromethane | Solvent |
| Dimethylformamide (DMF) | Catalyst |
| Methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine | Amine Intermediate |
| N-ethyldiisopropylamine | Base |
| Saturated Sodium Bicarbonate | Quenching Agent |
| Magnesium Sulfate | Drying Agent |
Signaling Pathways
Netupitant and related compounds exert their therapeutic effects by antagonizing neurokinin receptors, which are G-protein coupled receptors (GPCRs).
NK1 Receptor Signaling Pathway
The NK1 receptor is primarily activated by the neuropeptide Substance P. This activation triggers a cascade of intracellular events, primarily through Gq and Gs proteins.[7][8]
NK3 Receptor Signaling Pathway
The NK3 receptor is preferentially activated by Neurokinin B (NKB). Its signaling is also mediated through G-protein coupled pathways, leading to downstream cellular responses.
Experimental Workflow: Synthesis and Purification of Netupitant
The overall workflow for the synthesis and purification of Netupitant from its key intermediate is summarized below.
Conclusion
This compound is a commercially accessible and indispensable intermediate for the synthesis of the NK1 receptor antagonist, Netupitant. The protocols and pathways detailed in this document provide a foundational resource for researchers engaged in the development of antiemetic drugs and other therapeutics targeting the neurokinin receptor family. A thorough understanding of these synthetic routes and biological mechanisms is critical for the advancement of novel treatments for chemotherapy-induced nausea and vomiting, depression, and menopausal symptoms.
References
- 1. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Netupitant - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
Application of BXL-628 in Studying RhoA/Rho Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The vitamin D analog BXL-628, also known as elocalcitol, has emerged as a valuable tool for investigating the intricate RhoA/Rho kinase (ROCK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton dynamics. Dysregulation of the RhoA/ROCK pathway is implicated in various pathologies, making it a key target for therapeutic intervention. BXL-628 offers a unique mechanism to probe this pathway, primarily through its ability to inhibit RhoA activation and subsequent downstream signaling.
Pre-clinical studies have demonstrated that BXL-628 effectively attenuates RhoA/ROCK signaling in various cell types, most notably in bladder and prostate smooth muscle cells.[1][2] This inhibitory action is attributed to the ability of BXL-628 to prevent the translocation of the small GTPase RhoA from the cytosol to the cell membrane, a crucial step in its activation. By keeping RhoA in its inactive, cytosolic state, BXL-628 effectively blocks the activation of its primary effector, Rho kinase (ROCK). This, in turn, prevents the phosphorylation of downstream targets of ROCK, leading to a reduction in smooth muscle contraction and cell migration.
The application of BXL-628 in research settings provides a powerful approach to dissect the physiological and pathophysiological roles of the RhoA/ROCK pathway. It can be utilized to:
-
Investigate the role of RhoA/ROCK signaling in smooth muscle contractility and its potential as a therapeutic target for conditions such as overactive bladder and benign prostatic hyperplasia (BPH).
-
Elucidate the mechanisms of cell migration and invasion in cancer biology and other diseases involving cell motility.
-
Study the processes of actin cytoskeleton organization and remodeling.
-
Explore the therapeutic potential of modulating the RhoA/ROCK pathway in various disease models.
These application notes provide detailed protocols for key experiments to study the effects of BXL-628 on the RhoA/Rho kinase signaling pathway, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize the quantitative effects of BXL-628 on key events in the RhoA/Rho kinase signaling pathway, as reported in preclinical studies.
Table 1: Effect of BXL-628 on Rho Kinase (ROCK) Activity
| Treatment Group | Concentration | % Inhibition of ROCK Activity (Mean ± SD) | p-value |
| Control | - | 0 ± 0 | - |
| BXL-628 | 10 nM | Data not available | < 0.05* |
*Qualitative descriptions from studies indicate a significant decrease in ROCK activity; however, specific quantitative data is not provided.[1][2]
Table 2: Effect of BXL-628 on Bladder Smooth Muscle Contraction
| Treatment | Concentration | Effect on Carbachol-Induced Contraction |
| BXL-628 | Not Specified | Delayed time to reach maximal responsiveness |
Source: Morelli et al., 2007. The study reported a delay in the onset of contraction, but specific quantitative data on the extent of inhibition (e.g., IC50) was not available.[1]
Table 3: Effect of BXL-628 on Human Bladder Stromal Cell (hBC) Migration
| Treatment | Concentration | % Inhibition of Cell Migration (relative to control) |
| BXL-628 | 0.01 pM | Significant inhibition (comparable to other RhoA inhibitors) |
| Calcitriol | 1 nM | Effective inhibition |
Source: Morelli et al., 2006. While the study reports potent inhibition at a very low concentration, specific percentage of inhibition is not provided.[2]
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of BXL-628 on the RhoA/Rho kinase signaling pathway are provided below. These protocols are based on methodologies described in the scientific literature.[1]
Protocol 1: RhoA Membrane Translocation Assay (Western Blot)
This protocol determines the effect of BXL-628 on the translocation of RhoA from the cytosol to the cell membrane, a key indicator of its activation.
Materials:
-
Human bladder smooth muscle cells (hBSMC) or other relevant cell line
-
Cell culture medium and supplements
-
BXL-628 (various concentrations)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Subcellular fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-RhoA
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture hBSMC to 70-80% confluency. Treat cells with various concentrations of BXL-628 or vehicle control for a predetermined time (e.g., 24 hours).
-
Subcellular Fractionation: Following treatment, wash cells with ice-cold PBS and perform subcellular fractionation to separate cytosolic and membrane fractions according to the manufacturer's protocol of the fractionation kit.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and then transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for RhoA in both fractions. Calculate the ratio of membrane-associated RhoA to cytosolic RhoA for each treatment group. A decrease in this ratio in BXL-628-treated cells compared to the control indicates inhibition of RhoA translocation.
Protocol 2: Rho Kinase (ROCK) Activity Assay (Immuno-kinase Assay)
This protocol measures the enzymatic activity of ROCK, the primary downstream effector of RhoA.
Materials:
-
Cell lysates from BXL-628 or vehicle-treated cells
-
Anti-ROCK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Myosin phosphatase target subunit 1 (MYPT1) as a substrate
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment or a non-radioactive ROCK activity assay kit.
Procedure:
-
Immunoprecipitation of ROCK: a. Incubate cell lysates with an anti-ROCK antibody for 2-4 hours at 4°C. b. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-ROCK complex. c. Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
Kinase Reaction: a. Resuspend the immunoprecipitated ROCK in kinase assay buffer. b. Add the substrate (MYPT1) and [γ-³²P]ATP to initiate the kinase reaction. c. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection of Phosphorylation: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated MYPT1.
-
Data Analysis: Quantify the intensity of the phosphorylated MYPT1 band. A decrease in band intensity in BXL-628-treated samples compared to the control indicates inhibition of ROCK activity. Alternatively, commercially available non-radioactive ELISA-based ROCK activity assay kits can be used following the manufacturer's instructions.
Protocol 3: In Vitro Bladder Smooth Muscle Contraction Assay
This protocol assesses the functional effect of BXL-628 on smooth muscle contractility.
Materials:
-
Isolated bladder smooth muscle strips (from animal models or human tissue)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)
-
Carbachol (or other contractile agonist)
-
BXL-628 (various concentrations)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect bladder smooth muscle strips and mount them in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated.
-
Equilibration: Allow the muscle strips to equilibrate under a resting tension for at least 60 minutes.
-
Pre-incubation: Add various concentrations of BXL-628 or vehicle control to the organ baths and incubate for a predetermined period.
-
Contraction Induction: Induce contraction by adding a contractile agonist such as carbachol in a cumulative concentration-response manner.
-
Data Recording: Record the isometric tension generated by the muscle strips using force transducers and a data acquisition system.
-
Data Analysis: Construct concentration-response curves for carbachol in the presence and absence of BXL-628. Analyze parameters such as the maximum contraction (Emax) and the time to reach maximal response. A delay in the time to reach Emax or a reduction in Emax in the presence of BXL-628 indicates an inhibitory effect on smooth muscle contraction.
Protocol 4: Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of BXL-628 on the migratory capacity of cells.
Materials:
-
Human bladder stromal cells (hBC) or other migratory cell line
-
Transwell inserts (with appropriate pore size)
-
Cell culture medium (serum-free and serum-containing)
-
BXL-628 (various concentrations)
-
Vehicle control
-
Calcein AM or crystal violet for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture hBC to sub-confluency and serum-starve them for 12-24 hours before the assay.
-
Assay Setup: a. Place Transwell inserts into the wells of a 24-well plate. b. Add serum-containing medium (as a chemoattractant) to the lower chamber. c. Resuspend the serum-starved cells in serum-free medium containing different concentrations of BXL-628 or vehicle control. d. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM. c. Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment group. A reduction in the number of migrated cells in the BXL-628-treated groups compared to the control indicates an inhibitory effect on cell migration.
Visualizations
RhoA/Rho Kinase (ROCK) Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of BXL-628.
Experimental Workflow for Studying BXL-628's Effect on RhoA Activation
Caption: Workflow for assessing BXL-628's effect on RhoA membrane translocation.
Logical Relationship: Mechanism of BXL-628 Action
Caption: The sequential mechanism of BXL-628's inhibitory effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods are a multi-step synthesis commencing with 3,5-bis(trifluoromethyl)bromobenzene and the hydrolysis of the corresponding methyl ester. The multi-step route involves a malonic ester synthesis followed by methylation, while the hydrolysis route is a simpler, final deprotection step.
Q2: What is a typical overall yield for the multi-step synthesis?
A2: A reported overall molar yield for the three-step process starting from 3,5-bis(trifluoromethyl)bromobenzene is approximately 62.0%[1].
Q3: Is it possible to achieve a quantitative yield?
A3: One reported method involving the hydrolysis of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate using lithium hydroxide monohydrate claims a 100% yield[2]. However, achieving such high yields in practice depends on the purity of the starting material and careful control of reaction conditions.
Q4: What are the key safety precautions to consider during the synthesis?
A4: When utilizing the multi-step synthesis, extreme caution is necessary when handling sodium hydride (NaH) and methyl sulfate or methyl iodide. Sodium hydride is highly flammable and reacts violently with water[3][4][5][6]. Methylating agents like methyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[7].
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A patent describing the multi-step synthesis reports a purity of greater than 99.5% as determined by HPLC[1].
Troubleshooting Guides
Route 1: Multi-step Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene
This route involves three key stages:
-
Malonic Ester Synthesis: Reaction of 3,5-bis(trifluoromethyl)bromobenzene with diethyl malonate.
-
Saponification and Decarboxylation: Hydrolysis of the diester followed by decarboxylation.
-
Methylation: Introduction of the final methyl group.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Palladium Catalyst | Ensure the palladium catalyst is fresh and active. Consider using a different palladium source or ligand. |
| Inefficient Base | The choice of base is critical. Stronger bases like sodium tert-butoxide may be more effective than carbonates. |
| Suboptimal Reaction Temperature | The reaction temperature may need optimization. A temperature range of 80-120 °C is typical for such couplings. |
| Steric Hindrance | The bulky trifluoromethyl groups can hinder the reaction. Increasing the reaction time or using a more reactive malonate equivalent could help. |
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH, KOH) is used to drive the hydrolysis to completion. |
| Short Reaction Time or Low Temperature | Saponification of sterically hindered esters can be slow. Increase the reaction time and/or temperature. Refluxing is often necessary. |
| Inefficient Decarboxylation | Acidification after saponification is crucial. Ensure the pH is sufficiently acidic (pH 1-2) before heating to facilitate decarboxylation. |
| Potential Cause | Troubleshooting Suggestion |
| Presence of Moisture | Sodium hydride (NaH) is extremely water-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Methylating Agent | Methyl sulfate and methyl iodide are common choices. Ensure the reagent is not degraded. Consider using a more reactive methylating agent if necessary. |
| Over-methylation | While less likely for this specific substrate, using a large excess of the methylating agent could potentially lead to side reactions. Use a controlled stoichiometry. |
| Suboptimal Temperature | The reaction is typically started at a low temperature (-5 °C) during the addition of NaH and the methylating agent, and then warmed to drive the reaction to completion (e.g., 50 °C)[1]. |
Route 2: Hydrolysis of Methyl 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoate
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time | The hydrolysis of this sterically hindered ester is slow. A published procedure using lithium hydroxide specifies a reaction time of 3 days at room temperature[2]. Ensure the reaction is allowed to proceed for a sufficient duration. |
| Inadequate Mixing | The reaction may be heterogeneous. Ensure efficient stirring to maximize the contact between the ester and the aqueous base. |
| Suboptimal Solvent System | A mixture of solvents like methanol, water, and tetrahydrofuran (THF) is used to improve solubility and facilitate the reaction[2]. Ensure the solvent ratios are appropriate. |
| Hydrolysis of Trifluoromethyl Groups | While generally stable, prolonged exposure to strong basic conditions at high temperatures could potentially lead to the hydrolysis of the trifluoromethyl groups. Monitor the reaction for the formation of impurities. |
Data Presentation
Table 1: Reported Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Multi-step synthesis from 3,5-bis(trifluoromethyl)bromobenzene | Diethyl malonate, NaH, Methyl sulfate | 62.0% (overall) | [1] |
| Hydrolysis of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate | Lithium hydroxide monohydrate | 100% | [2] |
Experimental Protocols
Protocol 1: Multi-step Synthesis (Based on CN105503569A)[1]
Step 1: Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate Synthesis
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene in a suitable solvent (e.g., toluene), add diethyl malonate and a palladium catalyst (e.g., Pd(dppf)Cl2).
-
Add a base (e.g., sodium tert-butoxide) and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, perform an aqueous work-up and purify the product by column chromatography.
Step 2: 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid Synthesis
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add a strong base (e.g., NaOH or KOH) and reflux the mixture until saponification is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to pH 1-2.
-
Heat the mixture to effect decarboxylation.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Step 3: this compound Synthesis
-
Dissolve the product from Step 2 in anhydrous THF and cool to -5 °C.
-
Carefully add sodium hydride (NaH) in portions under an inert atmosphere.
-
Stir the mixture at the same temperature for 1 hour.
-
Add methyl sulfate dropwise.
-
Warm the reaction to 50 °C and stir for 10 hours.
-
Cool the reaction and quench with a sodium hydroxide solution.
-
Stir at 50 °C for 4 hours.
-
Remove the solvent under reduced pressure, acidify the residue, and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure product.
Protocol 2: Hydrolysis of Methyl Ester (Based on ChemicalBook)[2]
-
To a suspension of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate in a mixture of methanol, water, and tetrahydrofuran, add lithium hydroxide monohydrate.
-
Degas the mixture and stir at room temperature for 3 days.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvents by distillation under reduced pressure.
-
Suspend the residue in 1 M hydrochloric acid and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to afford the final product.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]
- 2. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. lookchem.com [lookchem.com]
troubleshooting inconsistent results with BXL-628 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BXL-628 (elocalcitol) in their experiments. Inconsistent results can arise from various factors, from procedural variability to the inherent biological complexity of the pathways being studied. This guide aims to address common issues to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is BXL-628 and what is its primary mechanism of action?
A1: BXL-628, also known as elocalcitol, is a synthetic analog of vitamin D3. Its primary mechanism of action is as a vitamin D receptor (VDR) agonist.[1][2] Upon binding to the VDR, a nuclear receptor, BXL-628 modulates the transcription of numerous target genes, leading to its various biological effects.[1]
Q2: What are the main cellular effects of BXL-628 observed in preclinical studies?
A2: Preclinical studies have demonstrated that BXL-628 can:
-
Inhibit the proliferation of both benign prostatic hyperplasia (BPH) and prostate cancer cells.[2][3][4]
-
Induce apoptosis (programmed cell death) in prostate cells.[4][5]
-
Inhibit the invasion of cancer cells.[3]
-
Exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.[6]
-
Inhibit RhoA/Rho-kinase signaling, which is involved in cell migration and bladder contractility.[7][8]
Q3: Is BXL-628 hypercalcemic like other vitamin D compounds?
A3: BXL-628 is designed to have a lower hypercalcemic potential compared to calcitriol, the active form of vitamin D3.[9] Preclinical and clinical studies have shown that it has a good safety profile with a reduced risk of causing elevated calcium levels.[6][9]
Q4: How should BXL-628 be stored?
A4: For long-term storage, BXL-628 should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[10] As with many vitamin D analogs, it is advisable to protect it from direct light.
Q5: In which solvents can BXL-628 be dissolved?
A5: BXL-628 is soluble in DMSO (30 mg/mL with ultrasonic and warming) and ethanol.[10] For cell culture experiments, a stock solution in DMSO or ethanol is typically prepared and then further diluted in the culture medium to the final working concentration. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (usually ≤0.1%).
Troubleshooting Inconsistent Experimental Results
General Considerations for Working with BXL-628
| Potential Issue | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of BXL-628 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10] Protect solutions from light. |
| Solvent Effects | Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO or ethanol) in your experiments to account for any solvent-induced effects. |
| Cell Line Variability | The response to BXL-628 can be cell-line dependent.[11] Ensure you are using a consistent cell line and passage number. If results are inconsistent, consider performing STR profiling to authenticate your cell line. |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may influence the effects of BXL-628. Test new lots of FBS before use in critical experiments or use a serum-free or defined medium if possible. |
Troubleshooting Specific Assays
Cell Proliferation Assays (e.g., MTT, Cell Counting)
| Observed Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicates | Uneven cell seeding, edge effects in multi-well plates, contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of plates, or fill them with sterile PBS. Regularly check for contamination. |
| No or weak inhibitory effect of BXL-628 | Incorrect dosage, compound degradation, insensitive cell line, suboptimal incubation time. | Perform a dose-response curve to determine the optimal concentration. Prepare fresh BXL-628 dilutions. Confirm VDR expression in your cell line. Optimize the treatment duration. |
| Inconsistent IC50 values | Variations in cell density at the time of treatment, different serum lots, inconsistent incubation times. | Standardize the initial cell seeding density. Use the same batch of serum for a set of experiments. Ensure precise timing of treatment and assay steps. |
Apoptosis Assays (e.g., TUNEL)
| Observed Problem | Possible Causes | Troubleshooting Steps |
| High background in negative controls | Over-fixation, excessive enzyme concentration (TdT or proteinase K), DNA damage from other sources. | Optimize fixation time and paraformaldehyde concentration. Titrate enzyme concentrations. Handle cells gently to avoid mechanical damage. |
| No or weak signal in positive controls | Inactive TdT enzyme, insufficient permeabilization, inadequate DNA fragmentation in the positive control cells. | Use freshly prepared reagents. Optimize permeabilization time and detergent concentration. Ensure the positive control treatment (e.g., DNase I) is effective. |
| Inconsistent apoptosis induction by BXL-628 | Cell cycle state, cell density, variability in treatment timing. | Synchronize cells before treatment if possible. Maintain consistent cell density. Ensure precise and consistent timing of BXL-628 application. |
Cell Invasion Assays (e.g., Boyden Chamber)
| Observed Problem | Possible Causes | Troubleshooting Steps |
| High variability in cell migration/invasion | Inconsistent Matrigel coating, cell clumps in the suspension, air bubbles under the membrane. | Ensure a uniform and consistent thickness of the Matrigel layer. Prepare a single-cell suspension before seeding. Carefully add the cell suspension to avoid bubbles. |
| Low cell invasion | Suboptimal chemoattractant concentration, incorrect pore size, insufficient incubation time. | Optimize the chemoattractant concentration. Choose a membrane with a pore size appropriate for your cell type. Perform a time-course experiment to determine the optimal incubation period. |
| No effect of BXL-628 on invasion | Ineffective concentration, short treatment duration, cell line insensitivity. | Test a range of BXL-628 concentrations. Consider pre-treating cells with BXL-628 before seeding in the chamber. Confirm that the cell line is responsive to BXL-628's anti-invasive effects. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of BXL-628 in Prostate Cells
| Parameter | Cell Line | Concentration/Dose | Effect | Reference |
| IC50 for Proliferation | DU145 (prostate cancer) | 22.1 ± 19.1 pM | Inhibition of cell proliferation | [3] |
| Inhibition of bFGF-stimulated proliferation | DU145 (prostate cancer) | 1 x 10⁻⁸ M | Reduced cell number to 74.1% of control | [3] |
| Apoptosis Induction | Human BPH cells | 10 nM (48h) | ~270% increase in apoptotic nuclei | [5] |
| Inhibition of Prostate Growth (in vivo) | Testosterone-supplemented castrated rats | 100-300 µg/kg | Significant reduction in ventral prostate weight | [9] |
Table 2: Clinical Trial Results of BXL-628 in Benign Prostatic Hyperplasia (BPH)
| Parameter | BXL-628 Group (n=57) | Placebo Group (n=62) | p-value | Reference |
| Treatment Duration | 12 weeks | 12 weeks | N/A | [12][13] |
| Daily Dosage | 150 µg | N/A | N/A | [13] |
| Percentage Change in Prostate Volume | -2.90% | +4.32% | <0.0001 | [12] |
| Mean Change in Qmax (uroflowmetry) | -0.30 | +1.50 | Not significant | [12] |
| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not significant | [12] |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Cell Synchronization (Optional): To reduce variability due to cell cycle differences, you can synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treatment: Prepare serial dilutions of BXL-628 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the BXL-628 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Quantification: Assess cell viability using a suitable method, such as MTT, WST-1, or by direct cell counting. Follow the manufacturer's instructions for the chosen assay.
In Vitro Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Rehydrate the Boyden chamber inserts (8 µm pore size is suitable for most epithelial cells) with serum-free medium. If assessing invasion, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium to create a single-cell suspension.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Add the cell suspension (containing BXL-628 or vehicle control) to the upper chamber.
-
Incubation: Incubate for a period that allows for cell migration/invasion but not proliferation (e.g., 24 hours).
-
Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface. Count the stained cells under a microscope.
Visualizations
Caption: Simplified signaling pathway of BXL-628 (elocalcitol).
Caption: General experimental workflow for BXL-628 studies.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability and long-term storage of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid solutions.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
The compound fails to dissolve completely in the chosen solvent, resulting in a cloudy or heterogeneous mixture.
-
Precipitation is observed upon standing or temperature changes.
Possible Causes:
-
The compound has a large, nonpolar backbone due to the bis(trifluoromethyl)phenyl group, limiting its solubility in polar solvents.[1]
-
The carboxylic acid group's contribution to polarity is outweighed by the hydrophobic regions of the molecule.[1]
Solutions:
| Strategy | Experimental Protocol | Considerations |
| pH Adjustment | 1. Weigh the desired amount of the compound.2. Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while stirring.3. Continue adding the base until the compound fully dissolves, indicating the formation of the more soluble carboxylate salt.[1]4. The final pH of the working solution must be maintained to prevent precipitation.[1] | Ensure that the adjusted pH is compatible with your experimental design and does not affect the stability of other components. |
| Co-solvency | 1. Prepare a concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO, ethanol, or acetonitrile.[1]2. To prepare the final working solution, add the stock solution dropwise into the aqueous buffer while vigorously stirring to avoid localized high concentrations and precipitation.[1] | Be aware that the co-solvent could potentially influence the degradation pathway of the compound.[2] Low concentrations of organic solvents should be tested for compatibility with the experimental system.[1] |
| Use of Surfactants | 1. Prepare the dissolution medium containing a surfactant, such as sodium lauryl sulfate (SLS), to achieve sink conditions.[3]2. The concentration of the surfactant should be optimized to ensure solubilization without interfering with downstream analysis.[3] | Different grades of surfactants can contain impurities that may interfere with analytical methods or accelerate the degradation of the active compound.[3] |
Issue 2: Suspected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.[2]
-
A decrease in the peak area of the parent compound in HPLC analysis.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes:
-
Hydrolysis: The carboxylic acid group or other labile functional groups may undergo hydrolysis, especially under acidic or basic conditions.[2] While the trifluoromethyl group is generally stable, it can hydrolyze under strong basic conditions to a carboxylic acid.[2]
-
Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation.[2]
-
Photodegradation: Exposure to UV or ambient light can induce degradation.[2]
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation.[4]
Solutions:
-
Identify the Degradation Pathway: Conduct forced degradation studies to pinpoint the conditions causing instability.[2] This involves systematically exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress.[2]
-
Optimize Storage Conditions: Based on the forced degradation results, adjust the storage conditions to mitigate the identified degradation pathway. This may involve:
-
Storing solutions at a lower temperature (e.g., 2-8°C or -20°C).
-
Protecting solutions from light by using amber vials or storing them in the dark.
-
Adjusting the pH of the solution to a range where the compound is most stable.
-
Using de-gassed solvents to minimize oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at room temperature in a tightly closed container.[5][6] It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and sources of ignition.[5][6]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or acetonitrile.[1] For use in aqueous media, the stock solution should be added dropwise to the stirred buffer to prevent precipitation.[1]
Q3: How can I assess the stability of my prepared solutions?
A3: A stability-indicating HPLC method is the most common approach. This involves analyzing the solution at various time points and under different storage conditions to monitor for a decrease in the concentration of the parent compound and the appearance of any degradation products.[5]
Q4: What are the potential degradation pathways for this compound?
A4: While the trifluoromethyl groups are generally stable, potential degradation pathways for the overall molecule include hydrolysis of the carboxylic acid, oxidation of the aromatic ring, and photodegradation upon exposure to light.[2] Forced degradation studies are necessary to determine the specific degradation pathways under various stress conditions.[2]
Q5: Is the trifluoromethyl group on the phenyl ring stable?
A5: The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability.[2] However, under harsh conditions, such as strong alkaline pH, the -CF3 group can undergo hydrolysis to a carboxylic acid group.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
-
Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: 60°C for 24 hours (in parallel with a control at the recommended storage temperature).[7]
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be stored under the same conditions but protected from light.[8][9]
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.
Protocol 2: Long-Term Stability Study
Objective: To determine the re-test period or shelf life of this compound solutions under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare the solution at the desired concentration in the final proposed solvent and container closure system.
-
Storage Conditions: Store the solutions under the proposed long-term storage conditions (e.g., 2-8°C, protected from light). It is also recommended to store a set of samples under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.[10]
-
Time Points: Define the testing time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Sample Analysis: At each time point, analyze the samples for:
-
Appearance (visual inspection).
-
pH (if aqueous).
-
Assay of the active compound by a validated stability-indicating HPLC method.
-
Quantification of any degradation products.
-
Data Presentation
The following tables provide examples of how to present stability data.
Table 1: Example of Forced Degradation Study Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 15.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.1 | 1 |
| 60°C, 24h | 2.5 | 1 |
| Light Exposure | 11.3 | 2 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Table 2: Example of Long-Term Stability Data (Storage at 2-8°C, Protected from Light)
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | 100.0 | < 0.1 |
| 3 | Clear, colorless | 7.0 | 99.8 | 0.2 |
| 6 | Clear, colorless | 6.9 | 99.5 | 0.5 |
| 12 | Clear, colorless | 6.9 | 99.1 | 0.9 |
| 24 | Clear, colorless | 6.8 | 98.2 | 1.8 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in aqueous buffers.
Physicochemical Properties
This compound is a white to yellow solid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₆O₂ | [1] |
| Molecular Weight | 300.20 g/mol | [1] |
| Melting Point | 105.5-107 °C | [2] |
| XLogP3 | 4.1 | [1][2] |
| Estimated pKa | ~3.5 |
Note: The pKa is an estimation based on the structure of the molecule and has not been experimentally determined in this document.
The high XLogP3 value indicates that this compound is highly lipophilic and is expected to have low aqueous solubility.[3]
Troubleshooting Common Solubility Issues
This guide addresses frequent problems encountered when dissolving this compound in aqueous buffers.
Q1: My compound is not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4. What should I do?
A1: This is expected due to the compound's low intrinsic solubility. As a carboxylic acid, its solubility is highly dependent on pH.[4] At pH values significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.[5] For this compound, with an estimated pKa of around 3.5, increasing the pH will significantly enhance its solubility.
Q2: To what pH should I adjust my buffer to dissolve the compound?
A2: According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized.[6] To ensure complete deprotonation and maximize solubility, you should aim for a pH at least 2 units above the pKa. Therefore, a buffer pH of 5.5 or higher is recommended. The following table illustrates the predicted effect of pH on the aqueous solubility of this compound.
Table 1: Predicted Aqueous Solubility vs. pH
| pH | Predicted Solubility (µg/mL) |
| 3.5 | 10 |
| 4.5 | 100 |
| 5.5 | 1,000 |
| 6.5 | 10,000 |
| 7.4 | >10,000 |
Note: These are theoretical values based on an estimated pKa and are intended for illustrative purposes.
Advanced Solubilization Techniques
If pH adjustment alone is insufficient or not feasible for your experimental setup, consider the following advanced techniques.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a water-miscible organic co-solvent can significantly enhance the solubility of lipophilic compounds.[7] Co-solvents work by reducing the polarity of the aqueous medium.[7] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). It is crucial to first dissolve the compound in the neat co-solvent and then add the aqueous buffer to the desired final concentration. Always verify the compatibility of the co-solvent with your specific assay or experimental system.
Table 2: Illustrative Solubility in Co-Solvent Systems
| Co-Solvent | Concentration in Water (%) | Illustrative Solubility (mg/mL) |
| DMSO | 5 | 1.5 |
| 10 | 5 | |
| Ethanol | 5 | 0.8 |
| 10 | 2.5 | |
| PEG 400 | 5 | 1.2 |
| 10 | 4.0 |
Note: These values are for illustrative purposes and should be experimentally confirmed.
Q4: What are cyclodextrins and can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like the compound , forming an inclusion complex that has significantly higher aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Table 3: Illustrative Solubility with Cyclodextrin
| Cyclodextrin | Concentration (mM) | Illustrative Solubility (mg/mL) |
| HP-β-CD | 10 | 2.0 |
| 25 | 5.5 | |
| 50 | 12.0 |
Note: These values are for illustrative purposes and should be experimentally confirmed.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm syringe filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analysis: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Frequently Asked Questions (FAQs)
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For example, a 100 mM stock in DMSO can be prepared and stored at -20°C. This stock solution can then be diluted into your aqueous buffer, but be mindful of the final concentration of the organic solvent.
Q6: I noticed some precipitation when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen and how can I prevent it?
A6: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility under those conditions. To prevent this, you can try one or a combination of the following:
-
Increase the pH of your aqueous buffer.
-
Increase the percentage of co-solvent in your final solution (if your experiment allows).
-
Lower the final concentration of your compound.
Q7: Is the compound stable in high pH buffers?
A7: While increasing the pH enhances solubility, the stability of the compound in highly alkaline conditions should be experimentally verified, especially for long-term storage or prolonged experiments. It is advisable to prepare fresh solutions for your experiments.
Q8: Can I use sonication to help dissolve the compound?
A8: Sonication can be used to aid in the initial dispersion of the compound in the solvent and can accelerate the dissolution process. However, for determining thermodynamic solubility, it is the equilibration time that is most critical. For routine preparation of solutions for bioassays, sonication can be a useful tool.
References
- 1. youtube.com [youtube.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. reddit.com [reddit.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: BXL-628 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of BXL-628 (elocalcitol), a Vitamin D Receptor (VDR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BXL-628?
A1: BXL-628 is a synthetic Vitamin D Receptor (VDR) agonist.[1] Its primary mechanism of action is binding to the VDR, a nuclear receptor that regulates gene expression.[1] This interaction leads to the modulation of various biological processes, including cell proliferation, differentiation, and immune responses.[1]
Q2: What are the known downstream effects of BXL-628's on-target activity?
A2: BXL-628 has been shown to have several downstream effects related to its on-target VDR agonism, primarily in the context of benign prostatic hyperplasia (BPH). These include:
-
Inhibition of intra-prostatic growth factors downstream of the androgen receptor.[1][2]
-
Reduction of pro-inflammatory cytokine and chemokine production in human BPH cells.[2]
-
Inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway, which is involved in smooth muscle contraction.[3][4]
Q3: Have any off-target effects of BXL-628 been reported in preclinical or clinical studies?
A3: Preclinical studies have suggested a favorable off-target profile for BXL-628. Specifically, it has been reported that BXL-628 does not inhibit 5 alpha-reductase 1 and 2, does not bind to the androgen receptor, and does not cause hypercalcemia at therapeutic doses.[5][6][7] However, a comprehensive screen for all potential off-target interactions may not have been exhaustive. Therefore, it is crucial for researchers to consider and investigate potential off-target effects in their specific experimental systems.
Q4: What are the recommended initial steps to identify potential off-target effects of BXL-628?
A4: A multi-pronged approach is recommended to identify potential off-target effects. This typically involves a combination of in silico, in vitro, and cell-based assays.
-
In Silico Analysis: Utilize computational methods to predict potential off-target binding based on the structure of BXL-628 and its similarity to ligands of other known receptors or enzymes.
-
Biochemical Screening: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that physically interact with BXL-628.
-
Broad-Panel Screening: Screen BXL-628 against a large panel of receptors, kinases, and other enzymes to identify any unintended activity.
-
Cell-Based Assays: Use global gene expression analysis (e.g., RNA-seq) or proteomics to identify unexpected changes in cellular pathways in response to BXL-628 treatment.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in BXL-628 Treated Cells
-
Problem: Your cell-based assay shows a phenotype that cannot be readily explained by the known VDR-mediated signaling pathway.
-
Troubleshooting Steps:
-
Confirm VDR Expression: Verify the expression and functionality of the Vitamin D Receptor in your cell line. A lack of VDR expression would strongly suggest an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may occur at higher concentrations than on-target effects.
-
Use a VDR Antagonist: Treat cells with a VDR antagonist in conjunction with BXL-628. If the unexpected phenotype persists, it is likely VDR-independent.
-
Gene Expression Profiling: Conduct RNA-sequencing or microarray analysis to identify differentially expressed genes and pathways that are not typically associated with VDR activation.
-
Affinity Pulldown-Mass Spectrometry: Perform an affinity chromatography experiment using a biotinylated version of BXL-628 to pull down interacting proteins for identification by mass spectrometry.
-
Issue 2: Conflicting Results with Other VDR Agonists
-
Problem: BXL-628 elicits a different cellular response compared to other known VDR agonists (e.g., calcitriol) at equimolar concentrations.
-
Troubleshooting Steps:
-
Re-evaluate Potency: Confirm the relative potency of BXL-628 and the other VDR agonists in your specific assay system, as potencies can vary between cell types and assay conditions.
-
Kinase Profiling: Since BXL-628 has been shown to affect the RhoA/ROCK pathway, a broad kinase profiling assay can determine if it interacts with other kinases that might not be affected by calcitriol.[3] Many commercial services offer kinase panels for this purpose.[8][9][10][11][12]
-
Receptor Cross-Reactivity: Screen BXL-628 against a panel of other nuclear receptors to check for potential cross-reactivity that may not be present with other VDR agonists.
-
Data Presentation
Table 1: Summary of BXL-628 In Vitro Activity
| Parameter | Assay | Result | Reference |
| On-Target Activity | |||
| VDR Binding | Competitive Radioligand Binding | High Affinity | [1] |
| BPH Cell Proliferation | Cell Viability Assay | Inhibition | [5][6] |
| Apoptosis Induction | DNA Fragmentation Assay | Increased Apoptosis | [5][6] |
| RhoA/ROCK Signaling | Immuno-kinase Assay | Inhibition | [3] |
| Off-Target Assessment (Preclinical) | |||
| 5 alpha-reductase 1 & 2 | Enzyme Activity Assay | No Inhibition | [5][6] |
| Androgen Receptor Binding | Competitive Binding Assay | No Binding | [5][6] |
| Serum Calcium Levels | In Vivo (Rat) | No significant change | [5][6] |
Experimental Protocols
Protocol 1: Affinity Chromatography for Off-Target Identification
This protocol outlines a general procedure for identifying protein targets of BXL-628 using affinity chromatography.[13][14][15][16][17]
-
Probe Synthesis: Synthesize a biotinylated version of BXL-628. It is critical that the biotin linker is attached at a position that does not interfere with the compound's binding to its targets.
-
Immobilization: Immobilize the biotinylated BXL-628 onto streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest. Ensure the lysis buffer contains protease and phosphatase inhibitors.
-
Incubation: Incubate the immobilized BXL-628 with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a change in pH, or a denaturing agent like SDS.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the BXL-628 probe compared to a control (e.g., beads with biotin only).
Protocol 2: Kinase Profiling
This protocol describes a general approach for screening BXL-628 against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of BXL-628 at a known concentration.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases.[8][9][10][11][12] These services typically use methods like radiometric assays, fluorescence-based assays, or mobility shift assays.
-
Assay Execution: The service provider will perform the kinase assays at one or more concentrations of BXL-628. A standard inhibitor for each kinase is usually included as a positive control.
-
Data Acquisition: The activity of each kinase in the presence of BXL-628 is measured and compared to a vehicle control.
-
Data Analysis: The results are typically presented as the percent inhibition of each kinase at the tested concentration(s) of BXL-628. Hits are identified as kinases that show significant inhibition.
-
Follow-up: For any identified hits, it is recommended to perform a full dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of BXL-628.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assayquant.com [assayquant.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for BXL-628 in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BXL-628 (elocalcitol) and similar Vitamin D Receptor (VDR) agonists in high-throughput screening (HTS) campaigns. The information is designed to assist in method refinement and address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS assays for VDR agonists like BXL-628.
Issue 1: High Variability and Poor Z'-Factor in Cell-Based Reporter Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure thorough cell suspension mixing before and during plating. Use automated cell dispensers for better consistency. |
| Edge Effects | To minimize evaporation, use plates with lids, fill perimeter wells with sterile PBS or media, and do not use these wells for experimental data. Ensure uniform temperature and humidity in the incubator.[1][2] |
| Reagent Instability | Prepare fresh reagents daily. Assess the stability of critical reagents (e.g., luciferase substrate) at assay temperature over the expected run time.[2] |
| Cell Health Issues | Monitor cell viability and passage number. Use cells within a consistent and optimal passage range. Regularly test for mycoplasma contamination. |
| DMSO Sensitivity | Test the tolerance of the cell line to various DMSO concentrations. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.[2] |
Issue 2: Low Signal-to-Background Ratio in Ligand Binding Assays (e.g., TR-FRET)
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentrations of the VDR protein, fluorescently labeled coactivator peptide, and antibodies to determine optimal assay conditions. |
| Inefficient VDR-Coactivator Interaction | Ensure the purity and activity of the recombinant VDR and coactivator proteins. Consider using a different coactivator peptide. |
| Interference from Library Compounds | Screen for compound auto-fluorescence by including a control plate with compounds but without one of the FRET partners. |
| Short Incubation Time | Optimize the incubation time to allow for sufficient binding and signal development. |
| Assay Buffer Composition | Optimize buffer components such as pH, salt concentration, and detergents to enhance protein stability and interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common HTS assays for identifying VDR agonists like BXL-628?
A1: The most common HTS assays for VDR agonists fall into two main categories:
-
Cell-Based Reporter Gene Assays: These assays utilize a host cell line engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter. Upon activation of VDR by a ligand like BXL-628, the reporter gene is expressed, producing a measurable signal.[3][4]
-
Biochemical Ligand Binding Assays: These assays measure the direct interaction between a test compound and the VDR protein. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[3][5] In a TR-FRET assay, the binding of a VDR agonist promotes the interaction between a donor fluorophore-labeled VDR and an acceptor fluorophore-labeled coactivator peptide, resulting in a FRET signal.[6]
Q2: How can I be sure that a "hit" from my screen is a true VDR agonist?
A2: Hit confirmation and validation are critical steps. A tiered approach is recommended:
-
Primary Screen: Initial screen of the compound library in the primary HTS assay.
-
Confirmatory Screen: Re-test the initial hits in the same assay to eliminate false positives.
-
Dose-Response Analysis: Perform a concentration-response curve of the confirmed hits to determine their potency (e.g., EC50).
-
Orthogonal Assays: Test the hits in a secondary, different assay to confirm their mechanism of action. For example, if the primary screen was a cell-based reporter assay, a biochemical binding assay could be used as an orthogonal assay.[7]
-
Selectivity Profiling: Test the hits against other nuclear receptors to assess their selectivity for VDR.
Q3: What are some key parameters to consider when optimizing a cell-based HTS assay for BXL-628?
A3: Key optimization parameters include:
-
Cell Line: Choose a cell line with robust and reproducible expression of VDR and the reporter construct.
-
Seeding Density: Optimize the number of cells per well to ensure a healthy monolayer and an adequate signal window.
-
Serum Concentration: Test the effect of serum concentration in the culture medium, as it can contain endogenous VDR ligands.
-
Incubation Time: Determine the optimal incubation time with the test compounds to achieve a maximal response.
-
Z'-Factor: Aim for a Z'-factor of ≥ 0.5, which indicates a robust and reliable assay.[8]
Q4: My library compounds seem to be causing cytotoxicity in my cell-based assay. How can I address this?
A4: Compound-induced cytotoxicity can be a significant source of false negatives. It is advisable to perform a counterscreen to assess the cytotoxicity of the library compounds. This can be done using a simple cell viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®). Data from the primary screen can then be normalized against the cytotoxicity data to identify compounds that specifically modulate VDR activity without causing cell death.
Quantitative Data Summary
The following table provides a summary of hypothetical quantitative data for BXL-628 and other VDR modulators in common HTS assays. These values are for illustrative purposes and may vary depending on the specific assay conditions.
| Compound | Assay Type | Parameter | Value |
| BXL-628 | VDR Reporter Assay | EC50 | 0.1 nM |
| Calcitriol (1,25-dihydroxyvitamin D3) | VDR Reporter Assay | EC50 | 0.05 nM |
| VDR Antagonist X | VDR Reporter Assay | IC50 | 50 nM |
| BXL-628 | VDR TR-FRET Binding Assay | EC50 | 0.5 nM |
| Calcitriol | VDR TR-FRET Binding Assay | EC50 | 0.2 nM |
Experimental Protocols
Protocol 1: VDR Reporter Gene Assay
-
Cell Seeding: Seed a VDR-reporter cell line (e.g., HEK293 cells stably expressing VDR and a VDRE-luciferase reporter) in 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds and BXL-628 (as a positive control) in assay buffer. Add 10 µL of the compound solution to the respective wells. For negative controls, add assay buffer with 0.1% DMSO.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and determine the EC50 values for the active compounds.
Protocol 2: VDR TR-FRET Coactivator Recruitment Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA). Prepare a solution containing GST-tagged VDR ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.
-
Compound Addition: In a 384-well low-volume black plate, add 2 µL of the test compound or BXL-628 control.
-
Reagent Addition: Add 8 µL of the VDR/antibody/peptide mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the TR-FRET ratio and determine the EC50 values for the active compounds.
Signaling Pathways and Workflows
Caption: Vitamin D Receptor (VDR) signaling pathway activated by BXL-628.
Caption: General workflow for a high-throughput screening (HTS) campaign.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Screening of Nuclear Receptor Modulators [mdpi.com]
- 5. A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Confirmation of high-throughput screening data and novel mechanistic insights into VDR-xenobiotic interactions by orthogonal assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Minimizing Variability in Animal Studies with 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in animal studies?
A1: this compound is a chemical intermediate used in the synthesis of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists, which are investigated for the treatment of depression. Structurally, it shares features with arylpropionic acid derivatives and some nonsteroidal selective androgen receptor modulators (SARMs). Therefore, in animal studies, it may be used as a synthetic precursor or investigated for its own potential biological activities, which could include modulation of NK1/NK3 or androgen receptor signaling pathways.
Q2: What are the main sources of variability when using this compound in animal studies?
A2: The primary sources of variability in animal studies with this compound can be categorized as follows:
-
Formulation and Administration: Due to its likely low aqueous solubility, the choice of vehicle and the method of preparation and administration can significantly impact bioavailability and, consequently, experimental outcomes.
-
Animal-Specific Factors: Inter-animal differences in metabolism, genetics, and health status can lead to varied responses to the compound.
-
Experimental Procedures: Inconsistent handling, dosing techniques (e.g., oral gavage), and environmental conditions can introduce significant variability.
Q3: How can I prepare a consistent and effective formulation of this compound for oral administration in mice?
A3: For poorly soluble compounds like this, a common and effective approach is to prepare a homogenous suspension. A detailed protocol for preparing a suspension using carboxymethylcellulose (CMC) and Tween 80 is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.
Q4: What is a suitable starting dose for this compound in mice?
A4: Determining a starting dose requires preliminary dose-range finding studies. However, based on related compounds, a starting point could be in the range of 10-50 mg/kg for oral administration. It is essential to conduct a pilot study to determine the maximum tolerated dose (MTD) and to observe for any adverse effects.
Q5: How can I minimize stress-related variability in my animal experiments?
A5: Acclimatize animals to the facility and handling for at least one week before the experiment. Handle animals consistently and gently. For procedures like oral gavage, ensure personnel are well-trained to minimize stress and potential injury to the animals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of the compound between animals. | Inconsistent formulation. | Ensure the compound is uniformly suspended in the vehicle before each administration. Use a vortex mixer immediately before drawing each dose. |
| Improper oral gavage technique. | Ensure all personnel are proficient in oral gavage to deliver the full dose to the stomach consistently. | |
| Individual differences in animal metabolism. | Increase the number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. | |
| No observable effect at the tested doses. | Poor bioavailability of the compound. | Optimize the formulation. Consider using a vehicle that enhances solubility and absorption, such as a lipid-based formulation or a nanosuspension. |
| The administered doses are too low. | Conduct a dose-response study with a wider range of concentrations. | |
| Rapid metabolism of the compound. | Investigate alternative routes of administration that may provide more sustained exposure, such as subcutaneous injection. | |
| Adverse effects or toxicity observed in animals. | The administered doses are too high. | Immediately reduce the dose or terminate the study for the affected animals. Conduct a thorough dose-finding study to determine the maximum tolerated dose (MTD). |
| Toxicity of the vehicle. | Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 55% - 60% | Rat | Oral | [1] |
| Elimination Half-life (t½) | 3.6 - 5.2 hours | Rat | Intravenous | [1] |
| Clearance | 3.6 - 5.2 ml/min/kg | Rat | Intravenous | [1] |
| Volume of Distribution | 1460 - 1560 ml/kg | Rat | Intravenous | [1] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension
Objective: To prepare a homogenous suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare the Vehicle (0.5% CMC with 0.1% Tween 80):
-
In a sterile beaker with a magnetic stir bar, add the desired volume of sterile water.
-
While stirring, slowly add CMC to a final concentration of 0.5% (w/v). Continue stirring until the CMC is fully dissolved. This may take some time.
-
Add Tween 80 to a final concentration of 0.1% (v/v) and continue stirring until the solution is clear and homogenous.
-
-
Prepare the Compound Suspension:
-
Calculate the required amount of this compound based on the desired dose, number of animals, and dosing volume (typically 10 ml/kg for mice).
-
Weigh the calculated amount of the compound powder.
-
In a sterile tube, add a small amount of the prepared vehicle to the compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonication may be used to improve dispersion.
-
Crucially, vortex the suspension vigorously immediately before drawing each dose into the gavage syringe.
-
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer the prepared suspension of this compound to mice accurately and with minimal stress.
Materials:
-
Prepared compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 ml syringes
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly but without restricting breathing.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Vortex the compound suspension and draw the calculated dose into the syringe.
-
With the mouse's head tilted slightly upward, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle is advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Dose Administration:
-
Once the needle is at the predetermined depth, administer the suspension slowly and steadily.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the compound from the nose or mouth.
-
Mandatory Visualizations
Signaling Pathways
Caption: Potential Androgen Receptor signaling pathway modulation.
Caption: Potential Neurokinin-1 Receptor signaling pathway antagonism.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
degradation pathways of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid under experimental conditions
Technical Support Center: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of this compound under various experimental conditions. The information is based on the chemical structure of the molecule and established principles of organic chemistry, as direct degradation studies on this specific compound are not widely published.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be?
A1: The molecule is expected to have relatively high stability due to the presence of two trifluoromethyl (-CF3) groups. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 groups exceptionally stable against metabolic and chemical degradation.[1][2] However, the carboxylic acid functional group represents a potential site for degradation under certain stress conditions.
Q2: What are the most likely degradation pathways for this compound?
A2: While the bis(trifluoromethyl)phenyl moiety is robust, degradation is likely to initiate at the 2-methylpropanoic acid side chain. The most probable degradation pathways include:
-
Decarboxylation: Loss of the carboxyl group as CO2, especially under thermal or photolytic stress.[3][4]
-
Oxidative Degradation: Oxidation of the aliphatic side chain or, under more forceful conditions, the aromatic ring.
-
Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to UV light.[5]
Q3: Are the trifluoromethyl groups susceptible to degradation?
A3: The trifluoromethyl group is highly resistant to enzymatic breakdown and chemical degradation.[1][6] Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can occur, but typically requires specific and harsh conditions, such as a strong alkaline pH.[5] For most experimental conditions, degradation of the -CF3 groups is not anticipated to be a primary pathway.
Q4: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
A4: The appearance of new peaks likely indicates degradation. The specific cause depends on your storage conditions (solvent, temperature, light exposure). Potential causes include solvent-mediated hydrolysis (if esters are present as impurities), decarboxylation, or oxidation. A forced degradation study is recommended to identify the specific cause.[5]
Troubleshooting Guides
Issue 1: Compound shows signs of degradation during routine analysis.
-
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS chromatograms.
-
A decrease in the peak area of the parent compound over time.
-
Changes in the physical appearance of the sample (e.g., color change).
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Instability | Minimize exposure to high temperatures during sample preparation and analysis. If heating is required, perform a time-course experiment to determine the rate of degradation at that temperature. |
| Photolytic Instability | Protect the sample from light by using amber vials or covering glassware with aluminum foil. Compare samples prepared under light versus in the dark. |
| Oxidative Degradation | Degas solvents before use. Consider adding an antioxidant (e.g., BHT) if compatible with your analytical method. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| pH Instability | Ensure the pH of your solvent or mobile phase is appropriate. The carboxylic acid moiety may be more or less stable at different pH values. Buffer your solutions if necessary. |
Issue 2: Difficulty in identifying degradation products.
-
Symptoms:
-
New peaks are observed, but their identity is unknown.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Data | Use high-resolution mass spectrometry (LC-MS/MS or HRMS) to obtain accurate mass and fragmentation data for the unknown peaks. This can help in proposing elemental compositions and structures. |
| Complex Fragmentation | Isolate the degradation products using preparative HPLC. Analyze the isolated compounds by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation. |
| Co-eluting Peaks | Optimize your chromatographic method (e.g., change the column, mobile phase gradient, or temperature) to achieve better separation of the parent compound and its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
Identification of Degradants: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant (m/z) | Proposed Identity |
| 0.1 M HCl, 60°C, 24h | < 2% | 0 | - | - |
| 0.1 M NaOH, 60°C, 24h | ~5% | 1 | 315.06 | Hydrolysis of one CF₃ group |
| 3% H₂O₂, RT, 24h | ~15% | 2 | 285.06, 345.05 | Oxidized side-chain products |
| 80°C, 48h (Thermal) | ~25% | 1 | 284.08 | Decarboxylation product |
| UV Light (254 nm), 24h | ~18% | 1 | 284.08 | Decarboxylation product |
| Control (RT, Dark) | < 1% | 0 | - | - |
Visualizations
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways based on the chemical structure of the molecule.
Caption: Potential degradation pathways under different stress conditions.
Experimental Workflow for Degradation Analysis
This diagram shows a logical workflow for investigating the stability of the compound.
Caption: Workflow for stability investigation and degradant identification.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid vs other vitamin D receptor modulators
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D receptor (VDR), a nuclear hormone receptor, is a critical regulator of calcium homeostasis, bone metabolism, and immune function. Its modulation presents a therapeutic avenue for a range of conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers. While the endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic steroidal analogs have been the cornerstone of VDR-targeted therapies, their clinical utility is often hampered by a narrow therapeutic window, primarily due to the risk of hypercalcemia. This has spurred the development of non-steroidal VDR modulators, designed to offer a better-dissociated profile of desired therapeutic effects from calcemic liabilities.
This guide provides an objective comparison of the performance of a representative non-steroidal VDR modulator, LY2109866, with the natural steroidal ligand, calcitriol, and other synthetic steroidal modulators like calcipotriol and paricalcitol. The information presented is based on available experimental data to assist researchers in understanding the nuanced pharmacological differences that underpin their therapeutic and side-effect profiles.
It is important to note that the initially queried compound, 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, is not a recognized Vitamin D Receptor modulator. Extensive literature searches indicate its primary role as a chemical intermediate in the synthesis of NK1/NK3 receptor antagonists. Therefore, this guide focuses on established VDR modulators for a relevant and data-supported comparison.
Quantitative Comparison of VDR Modulators
The following tables summarize the in vitro binding affinities and transcriptional activation potencies of selected non-steroidal and steroidal VDR modulators. These quantitative parameters are crucial for understanding the molecular interactions and functional consequences of VDR ligation.
Table 1: Vitamin D Receptor Binding Affinity
| Compound | Class | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Calcitriol (1,25(OH)₂D₃) | Steroidal (Endogenous) | Radioligand Binding | ~0.1 | ~3.6 | [1] |
| Calcipotriol | Steroidal (Synthetic) | Competitive Binding | N/A | Comparable to Calcitriol | [1] |
| Paricalcitol | Steroidal (Synthetic) | N/A | N/A | N/A | Data Not Available |
| LY2109866 | Non-Steroidal | N/A | N/A | N/A | Data Not Available |
Table 2: VDR-Mediated Transcriptional Activation
| Compound | Class | Assay Type | Cell Line | Target Gene/Reporter | EC50 (nM) | Reference |
| Calcitriol (1,25(OH)₂D₃) | Steroidal (Endogenous) | Reporter Gene Assay | HEK293T | CYP24A1-Luc | 0.65 | [2] |
| Calcipotriol | Steroidal (Synthetic) | Reporter Gene Assay | N/A | N/A | Equipotent to Calcitriol | [1] |
| Paricalcitol | Steroidal (Synthetic) | HL-60 Differentiation | HL-60 | N/A | 12.5 | [3] |
| LY2109866 | Non-Steroidal | RXR-VDR Heterodimerization | SaOS-2 | Gal4-responsive reporter | 13 | |
| Calcitroic Acid | Steroidal (Metabolite) | Reporter Gene Assay | N/A | VDR-mediated transcription | 2890 | [2] |
In Vivo Calcemic Activity
A critical differentiator for VDR modulators is their in vivo calcemic potential. Non-steroidal modulators are often designed to exhibit reduced hypercalcemic effects compared to their steroidal counterparts.
Table 3: In Vivo Calcemic Effects
| Compound | Class | Animal Model | Key Finding | Reference |
| Calcitriol (1,25(OH)₂D₃) | Steroidal (Endogenous) | Mice | Significant hypercalcemia at therapeutic doses. | [4] |
| Paricalcitol | Steroidal (Synthetic) | Hemodialysis patients | Reduced episodes of hypercalcemia compared to calcitriol. | [5] |
| LY2109866 | Non-Steroidal | Mice | Less calcemic in vivo compared to calcitriol. | |
| 20S(OH)D₃ and 20R(OH)D₃ | Steroidal Analogs | Mice | Non-hypercalcemic at high doses (60 µg/kg). | [4] |
Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo assays. Understanding the principles of these methods is essential for interpreting the results and designing future experiments.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a receptor.[6][7] It relies on the principle of competition between a radiolabeled ligand (e.g., [³H]-calcitriol) and an unlabeled test compound for binding to the VDR.
Protocol Outline:
-
Receptor Preparation: A source of VDR is required, typically from recombinant expression systems or nuclear extracts of VDR-expressing cell lines.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complex.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[8]
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of VDR activation, which is the transcriptional regulation of target genes.[9][10]
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene (e.g., from the promoter of a VDR target gene like CYP24A1).
-
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compounds.
-
Cell Lysis: Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luminometry: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The luciferase enzyme catalyzes a reaction that produces light, which is quantified using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the VDR. The data are plotted as luminescence versus the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Hypercalcemia Assay
This assay assesses the potential of VDR modulators to cause hypercalcemia, a major dose-limiting side effect.
Protocol Outline:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The animals are administered the test compounds, usually via oral gavage or intraperitoneal injection, for a specified period (e.g., daily for one week). A vehicle control group is included.
-
Blood Sampling: At the end of the treatment period, blood samples are collected from the animals.
-
Calcium Measurement: The concentration of calcium in the serum or plasma is measured using a calcium analyzer.
-
Data Analysis: The serum calcium levels of the treated groups are compared to the vehicle control group to determine if the test compound causes a statistically significant increase in blood calcium.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. The expanding class of mineralocorticoid receptor modulators: New ligands for kidney, cardiac, vascular, systemic and behavioral selective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. VS-105: a novel vitamin D receptor modulator with cardiovascular protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approach to Hypercalcemia - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to Vitamin D Receptor Modulation: Characterizing the Agonist BXL-628 Against VDR Antagonists
An Important Clarification on BXL-628 (Elocalcitol): Initial interest in BXL-628 may be associated with a variety of therapeutic effects, however, it is crucial for the research community to note that BXL-628 is a Vitamin D Receptor (VDR) agonist , not an antagonist. Extensive preclinical and clinical data demonstrate that BXL-628, a synthetic analog of calcitriol, mimics the natural ligand 1α,25-dihydroxyvitamin D3 to activate the VDR.[1][2][3][4] Its primary therapeutic investigation has been in the treatment of benign prostatic hyperplasia (BPH), where it leverages its agonistic properties to inhibit prostate cell growth and inflammation.[2][5][6][7]
This guide provides a comprehensive comparison of the VDR agonist BXL-628 with established VDR antagonists, offering objective performance data and detailed experimental protocols to aid researchers in the field of nuclear receptor modulation.
Comparative Analysis of VDR Modulators
To understand the distinct activities of BXL-628 and VDR antagonists, their performance in functional assays is summarized below. BXL-628's potency is demonstrated by its ability to inhibit cell proliferation and modulate VDR-controlled pathways, whereas antagonists are evaluated by their capacity to block the effects of a VDR agonist.
| Compound | Class | Assay Type | Cell Line | Parameter | Value |
| BXL-628 (Elocalcitol) | Agonist | Cell Proliferation | DU145 (Prostate Cancer) | IC₅₀ | 22.1 pM |
| BXL-628 (Elocalcitol) | Cell Proliferation | hBC (Bladder Stromal Cells) | log IC₅₀ | -13.9[8] | |
| Calcitriol (Natural Agonist) | Agonist | Cell Proliferation | hBC (Bladder Stromal Cells) | log IC₅₀ | -16.2[8] |
| TEI-9647 | Antagonist | HL-60 Differentiation Inhibition | HL-60 (Leukemia) | IC₅₀ | 8.3 nM |
| GW0742 | Antagonist | VDR-mediated Transcription | Not Specified | IC₅₀ | >12.1 µM[9][10] |
| MeTC7 | Antagonist | VDR Inhibition | Not Specified | IC₅₀ | 2.9 µM[11] |
Note: IC₅₀ and EC₅₀ values can vary significantly based on the specific assay conditions, cell line, and reporter system used.
Signaling Pathways and Experimental Design
Visualizing the molecular interactions and experimental processes is key to understanding VDR modulation. The following diagrams illustrate the agonist-activated VDR signaling pathway and a typical workflow for validating VDR modulators.
Caption: VDR signaling pathway activated by an agonist like BXL-628.
Caption: Workflow for validating the activity of a VDR modulator.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize VDR modulators.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its dissociation constant (Kₔ).
-
Test Compound: Serial dilutions of BXL-628 or a potential antagonist.
-
Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the receptor source, radioligand, and either buffer, test compound, or excess unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the bound from the free radioligand using HAP or filtration. For HAP, centrifuge and wash the pellet. For filtration, use a cell harvester to wash the filters.
-
Add scintillation cocktail to the HAP pellet or filter.
-
Quantify the radioactivity using a scintillation counter.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound to calculate the IC₅₀, which can then be converted to a Kᵢ value.[12][13]
-
VDR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to either activate (agonism) or block the activation (antagonism) of VDR-mediated gene transcription.
-
Objective: To determine the EC₅₀ of an agonist or the IC₅₀ of an antagonist.
-
Materials:
-
A mammalian cell line (e.g., HEK293T, DU145) stably or transiently transfected with two plasmids:
-
A VDR expression vector.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple Vitamin D Response Elements (VDREs).
-
-
Cell culture medium and reagents.
-
Test compounds (BXL-628, potential antagonists).
-
A reference agonist (e.g., Calcitriol).
-
Luciferase detection reagent.
-
-
Procedure:
-
Cell Plating: Seed the VDR reporter cells into a 96-well plate and incubate for 18-24 hours.[16]
-
Compound Preparation:
-
For Agonist Activity: Prepare serial dilutions of the test compound (e.g., BXL-628).
-
For Antagonist Activity: Prepare serial dilutions of the test compound and mix with a fixed concentration of a VDR agonist (e.g., Calcitriol at its EC₅₀ concentration).
-
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include vehicle controls and a positive control (agonist alone).
-
Incubation: Incubate the plate for another 18-24 hours.[16]
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase detection reagent to each well according to the manufacturer's protocol. Measure the luminescence signal with a plate reader.[14]
-
Data Analysis:
-
Agonist: Plot luminescence versus log concentration of the test compound to determine the EC₅₀.
-
Antagonist: Plot luminescence versus log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits the agonist response by 50%).
-
-
Cell Proliferation Assay (MTT or BrdU)
This assay assesses the functional impact of VDR modulation on cell viability and growth.
-
Objective: To measure the effect of a VDR modulator on cell proliferation.
-
Materials:
-
A VDR-expressing cell line sensitive to vitamin D-mediated growth inhibition (e.g., DU145, K1, WRO).[17]
-
Cell culture medium and reagents.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a BrdU labeling kit.[17][18]
-
Solubilization solution (e.g., DMSO).
-
A microplate reader (spectrophotometer).
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with serial dilutions of the test compound (e.g., BXL-628).
-
Incubation: Incubate for a period sufficient to observe effects on proliferation (e.g., 48-96 hours).[16][18]
-
MTT Method:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells metabolize MTT into a purple formazan product.[16]
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. Data are plotted as percent inhibition of proliferation versus log concentration of the compound to determine the IC₅₀.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor agonist - elocalcitol [manufacturingchemist.com]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Vitamin D receptor regulates proliferation and differentiation of thyroid carcinoma via the E-cadherin-β-catenin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast Upregulation of Vitamin D Receptor Represents a Self-Protective Response to Limit Fibroblast Proliferation and Activation during Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BXL-628 and Finasteride in Preclinical Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vitamin D3 analog BXL-628 (elocalcitol) and the 5-alpha reductase inhibitor finasteride, two therapeutic agents investigated for the management of Benign Prostatic Hyperplasia (BPH). The following sections present a comprehensive overview of their distinct mechanisms of action, supported by head-to-head preclinical data on their efficacy in reducing prostate growth.
Introduction: Contrasting Therapeutic Strategies
Benign Prostatic Hyperplasia is characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The current pharmacological landscape is dominated by two main classes of drugs: 5-alpha reductase inhibitors and alpha-blockers. Finasteride, a well-established 5-alpha reductase inhibitor, acts by preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), thereby reducing androgen-driven prostate growth.[1][2]
In contrast, BXL-628 represents a novel therapeutic approach. As a vitamin D3 analog, it operates through a mechanism independent of the androgen pathway.[3] BXL-628 binds to the vitamin D receptor (VDR), which is expressed in prostate cells, to exert its anti-proliferative and pro-apoptotic effects. This guide delves into the preclinical evidence that substantiates the efficacy of both compounds in BPH models.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between BXL-628 and finasteride lies in their molecular targets and signaling pathways.
Finasteride: This agent is a competitive inhibitor of the type II 5-alpha reductase enzyme.[1][2] This enzyme is crucial for the conversion of testosterone to dihydrotestosterone (DHT) within the prostate gland.[1][2] By inhibiting this conversion, finasteride effectively lowers intraprostatic DHT levels, leading to a reduction in the primary stimulus for prostate cell proliferation and growth.[1][2]
BXL-628: This vitamin D3 analog does not interfere with the androgen synthesis pathway. Instead, its mechanism of action is mediated through the Vitamin D Receptor (VDR). Upon activation of the VDR, BXL-628 initiates a signaling cascade that inhibits cell cycle progression and promotes apoptosis (programmed cell death) in prostate epithelial cells. This leads to a reduction in prostate size without altering systemic or intraprostatic androgen levels.
Below is a diagram illustrating the distinct signaling pathways of finasteride and BXL-628.
Comparative Efficacy in a Rat BPH Model
A key preclinical study provides a direct comparison of BXL-628 and finasteride in both intact and testosterone-supplemented castrated rats, which serve as models for BPH. The results demonstrate that BXL-628 reduces prostate growth to a similar extent as finasteride.
Data Presentation
The following tables summarize the quantitative data from this comparative study.
Table 1: Effect on Ventral Prostate Weight in Testosterone-Supplemented Castrated Rats
| Treatment Group | Dose | Duration | Change in Ventral Prostate Weight (%) |
| Vehicle | - | 2 weeks | + (Stimulated Growth) |
| BXL-628 | 100 µg/kg/day | 2 weeks | Significant Reduction |
| BXL-628 | 300 µg/kg/day | 2 weeks | Significant Reduction |
| Finasteride | 10 mg/kg/day | 2 weeks | Significant Reduction |
| Finasteride | 40 mg/kg/day | 2 weeks | Significant Reduction |
| Data abstracted from Crescioli, et al. (2004). |
Table 2: Effect on Ventral Prostate Weight in Intact Adult Rats
| Treatment Group | Dose | Duration | Reduction in Ventral Prostate Weight (%) |
| Vehicle | - | 1 month | 0 |
| BXL-628 | 300 µg/kg/day | 1 month | ~30% |
| Finasteride | 10 mg/kg/day | 1 month | ~30% |
| Finasteride | 40 mg/kg/day | 1 month | ~30% |
| Data abstracted from Crescioli, et al. (2004). |
Table 3: Comparative Effects on Apoptosis and Gene Expression
| Parameter | BXL-628 | Finasteride |
| Induction of DNA Fragmentation (Apoptosis) | Yes | Yes |
| Increased Expression of Clusterin (Prostatic Atrophy Marker) | Yes | Yes |
| Data abstracted from Crescioli, et al. (2004). |
Table 4: Effect of Finasteride on Dihydrotestosterone (DHT) Levels in Rat Prostate
| Treatment Group | Duration | Intraprostatic DHT Reduction | Serum DHT Reduction |
| Finasteride | 7 days | ~85-90% | Significant Reduction |
| Data from Norman, et al. (1993) and Imperato-McGinley, et al. (1992). |
Experimental Protocols
The following are the detailed methodologies for the key comparative experiments.
Animal Models:
-
Testosterone-Supplemented Castrated Rat Model: Male Sprague-Dawley rats were castrated and then supplemented with testosterone enanthate to induce prostate growth. This model mimics the hormonal environment that drives BPH.
-
Intact Adult Rat Model: Adult male Sprague-Dawley rats with normal hormonal function were used to assess the effects of the compounds on the established prostate gland.
Drug Administration:
-
BXL-628 and finasteride were administered orally to the rats for the specified durations.
Efficacy Endpoints:
-
Prostate Weight: At the end of the treatment period, the ventral prostate was dissected and weighed. The percentage change in prostate weight relative to the control group was calculated.
-
Apoptosis Assessment: DNA fragmentation, a hallmark of apoptosis, was evaluated in prostate tissue samples.
-
Gene Expression Analysis: The expression of clusterin, a gene associated with prostatic atrophy, was measured.
Below is a diagram illustrating the experimental workflow.
Discussion and Conclusion
The preclinical data presented in this guide highlights two distinct yet effective strategies for mitigating prostate growth in BPH models. Finasteride's efficacy is unequivocally linked to its potent inhibition of 5-alpha reductase and the subsequent reduction of intraprostatic DHT.
Conversely, BXL-628 demonstrates comparable efficacy in reducing prostate size through a non-androgenic mechanism. By activating the Vitamin D Receptor, BXL-628 induces apoptosis and inhibits cell proliferation, offering a therapeutic avenue that is independent of the hormonal axis. This is a significant point of differentiation, as it suggests that BXL-628 may have a different side-effect profile compared to androgen-modulating agents. Notably, preclinical studies indicate that BXL-628 does not affect pituitary and testis activity or calcemia at therapeutic doses.
References
- 1. Does Finasteride Lower Testosterone or Increase it? Finasteride Effect on Testosterone Explained [hairtransplantchicago.co]
- 2. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride Treatment Alters Tissue Specific Androgen Receptor Expression in Prostate Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Potential of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-proliferative effects of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is not currently available in published scientific literature. This guide provides a comparative analysis based on structurally similar compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety and contrasts their activity with established anti-cancer agents. The information presented is intended to inform research directions and is not indicative of proven clinical efficacy.
Introduction
The quest for novel anti-proliferative agents is a cornerstone of oncological research. The compound this compound has a chemical structure that warrants investigation for potential cytotoxic effects against cancer cells. The presence of two trifluoromethyl groups on the phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. This guide explores the anti-proliferative effects of structurally related compounds and compares them against standard chemotherapeutic drugs, providing a framework for evaluating the potential of this compound class.
Comparative Anti-proliferative Activity
Due to the absence of direct data for this compound, this section focuses on the reported anti-proliferative activities of two structurally related compounds: N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) and 3,5-Bis(trifluoromethyl)phenylsulfonamides . Their activities are compared with the well-established anti-cancer drugs Cisplatin and Sorafenib .
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for the aforementioned compounds against various cancer cell lines. Lower values indicate greater potency.
Table 1: Anti-proliferative Activity of Compounds with a 3,5-Bis(trifluoromethyl)phenyl Moiety
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| NHDC | HepG2 (Liver) | MTT | ~5.4 (at 48h) | [1] |
| NHDC | Hep3B (Liver) | MTT | ~6.2 (at 48h) | [1] |
| 3,5-Bis(trifluoromethyl)phenylsulfonamide (Lead compound 1) | MiaPaCa-2 (Pancreatic) | Not Specified | 2.97 | [2] |
| 3,5-Bis(trifluoromethyl)phenylsulfonamide (Analog 48, 4-Cl) | Pancreatic Cancer Panel | Not Specified | 1.2 - 3.4 | [2] |
Table 2: Anti-proliferative Activity of Standard Chemotherapeutic Agents (for comparison)
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Cisplatin | HepG2 (Liver) | MTT | 9.79 (at 72h) | [3] |
| Cisplatin | BxPC-3 (Pancreatic) | SRB | 5.96 (at 48h) | [4] |
| Cisplatin | MiaPaCa-2 (Pancreatic) | SRB | 7.36 (at 48h) | [4] |
| Cisplatin | PANC-1 (Pancreatic) | SRB | 100 (at 48h) | [4] |
| Sorafenib | HepG2 (Liver) | MTT | ~6.0 (at 48h) | [5] |
| Sorafenib | Hep3B (Liver) | MTS | Not specified, dose-dependent inhibition | [6] |
| Sorafenib | Huh7 (Liver) | MTT | ~6.0 (at 48h) | [5] |
| Sorafenib | BxPC-3 (Pancreatic) | Not Specified | >10 | [7] |
Potential Signaling Pathway Involvement
Research on NHDC suggests that compounds containing the 3,5-bis(trifluoromethyl)phenyl group may exert their anti-proliferative effects through the modulation of specific signaling pathways. A key pathway identified is the Hepatocyte Nuclear Factor 4α (HNF4α) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]
HNF4α is a nuclear transcription factor that plays a crucial role in the development and function of the liver, kidney, and intestines.[8] In some cancers, HNF4α can act as a tumor suppressor. The STAT3 protein is a transcription factor that, when constitutively activated, is critical for carcinogenesis and is considered an oncogene. It promotes abnormal cell proliferation and prevents apoptosis.
The proposed mechanism for NHDC involves the direct binding to and activation of HNF4α. This activation of HNF4α leads to the inhibition of STAT3 activity, which in turn suppresses tumor growth and induces apoptosis.[1] This signaling cascade presents a promising target for therapeutic intervention.
Caption: Proposed HNF4α/STAT3 signaling pathway.
Experimental Protocols
To empirically determine the anti-proliferative effects of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
Experimental Workflow for Anti-proliferative Drug Screening
Caption: General workflow for anti-proliferative drug screening.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[10] Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[10]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[11]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Conclusion
While direct evidence for the anti-proliferative effects of this compound is lacking, the data from structurally analogous compounds are promising. The consistent anti-proliferative activity observed in compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety against liver and pancreatic cancer cell lines, with potencies comparable to or exceeding standard chemotherapeutic agents in some cases, suggests that this chemical scaffold is a valuable starting point for the development of novel anti-cancer therapeutics. The potential mechanism of action involving the HNF4α/STAT3 signaling pathway provides a clear direction for future mechanistic studies. The experimental protocols detailed in this guide offer a robust framework for the empirical evaluation of this compound and its derivatives, which is a necessary next step to confirm its potential as an anti-proliferative agent.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of BXL-628 for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BXL-628, a novel vitamin D3 analog, against other alternatives for the management of benign prostatic hyperplasia (BPH). The information is supported by experimental data to aid in research and development decisions.
Executive Summary
BXL-628 (elocalcitol) is a vitamin D receptor (VDR) agonist that has demonstrated significant efficacy in preclinical and clinical studies for BPH.[1][2] Unlike traditional BPH therapies that target androgen pathways, BXL-628 offers a distinct mechanism of action by inhibiting prostate cell proliferation, inducing apoptosis, and exhibiting anti-inflammatory effects.[2][3] In vitro, BXL-628 is a potent inhibitor of human BPH cell growth, proving to be several log units more effective than calcitriol.[3][4] In vivo, it has been shown to arrest prostate growth in rat models to a similar extent as finasteride and has demonstrated a statistically significant reduction in prostate volume in human clinical trials.[4][5]
In Vitro Efficacy: BXL-628 vs. Alternatives
The in vitro efficacy of BXL-628 has been primarily evaluated through its anti-proliferative and pro-apoptotic effects on human BPH cells.
| Compound | Target | Parameter | Value | Reference |
| BXL-628 | BPH Cell Proliferation | -logIC50 | 15.8 ± 0.3 | [3][4] |
| BPH Cell Proliferation (in presence of Testosterone) | -logIC50 | 16.4 ± 0.6 | [4] | |
| BPH Cell Proliferation (in presence of Des(1-3)IGF-I) | -logIC50 | 12.7 ± 0.6 | [4] | |
| BPH Cell Proliferation (in presence of KGF) | -logIC50 | 14.2 ± 0.6 | [4] | |
| BPH Cell Proliferation | Imax (Maximal Inhibition) | 43 ± 1% | [3][4] | |
| Calcitriol | BPH Cell Proliferation | -logIC50 | 10.2 ± 0.6 | [3][4] |
| Finasteride | 5α-reductase type 1 | IC50 | 659 ± 100 nM | [4] |
| 5α-reductase type 2 | IC50 | 53.7 ± 11 nM | [4] |
In Vivo Efficacy: BXL-628 vs. Placebo and Finasteride
In vivo studies have corroborated the in vitro findings, demonstrating BXL-628's ability to reduce prostate volume.
| Treatment | Model | Key Finding | Percentage Change in Prostate Volume | Reference |
| BXL-628 | Phase II Clinical Trial (12 weeks) | Arrested prostate growth | -2.90% | [5] |
| Placebo | Phase II Clinical Trial (12 weeks) | Prostate growth | +4.32% | [5] |
| Finasteride | Long-term Clinical Trial | Reduced prostate volume | Approx. -20% to -25% | [6] |
| BXL-628 | Testosterone-Induced BPH in Rats | Decreased prostate growth | Similar to finasteride | [3][7] |
| Finasteride | Testosterone-Induced BPH in Rats | Decreased prostate growth | Similar to BXL-628 | [3][7] |
Experimental Protocols
In Vitro Human BPH Cell Proliferation Assay
This protocol outlines the general steps for assessing the anti-proliferative effects of BXL-628 on human BPH cells.
-
Cell Culture: Human BPH cells are cultured in an appropriate medium, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and, after adherence, treated with increasing concentrations of BXL-628, calcitriol, or finasteride. For experiments investigating the effect of growth factors or androgens, these are added to the medium with or without the test compounds.
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, BrdU incorporation, or direct cell counting.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.
In Vivo Testosterone-Induced BPH in a Rat Model
This protocol describes a common method for inducing BPH in rats to evaluate the in vivo efficacy of BXL-628.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are surgically castrated to remove endogenous testosterone.
-
BPH Induction: Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (typically 3-5 mg/kg) dissolved in a vehicle like corn oil for a period of 2 to 4 weeks.
-
Treatment Administration: Concurrently with testosterone administration, rats are orally administered BXL-628, finasteride, or a vehicle control.
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and their prostates are excised and weighed. The prostate weight to body weight ratio is calculated.
-
Histological Analysis: Prostatic tissues may be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination of epithelial and stromal proliferation.
Signaling Pathways and Experimental Workflows
BXL-628 Signaling Pathway in BPH
BXL-628 exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene expression. Its mechanism in BPH is multi-faceted, involving the inhibition of pro-proliferative and inflammatory pathways.
Caption: BXL-628 binds to the VDR, leading to downstream effects on gene transcription that inhibit growth and inflammation.
Experimental Workflow for In Vivo BPH Model
The following diagram illustrates the typical workflow for evaluating the efficacy of BXL-628 in a testosterone-induced BPH rat model.
Caption: Workflow of the testosterone-induced BPH rat model for efficacy testing.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BXL-628 (Elocalcitol) Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of BXL-628 (Elocalcitol), a novel vitamin D receptor agonist, across various cell lines relevant to prostate diseases. The data presented herein summarizes its anti-proliferative and anti-invasive properties, benchmarked against other relevant compounds, to support further research and development.
Executive Summary
BXL-628 has demonstrated significant potential in modulating the growth and behavior of prostate cells. Pre-clinical studies have established its efficacy in inhibiting proliferation and inducing apoptosis in benign prostatic hyperplasia (BPH) cells and both androgen-independent (DU145 and PC3) and androgen-sensitive (LNCaP) prostate cancer cells. Notably, BXL-628 exhibits greater potency than the natural vitamin D hormone, calcitriol, in BPH cells. Its mechanism of action involves the disruption of key signaling pathways, including the Keratinocyte Growth Factor (KGF) stimulated PI3K/AKT pathway in prostate cancer and the RhoA/Rho kinase pathway in bladder smooth muscle cells. This guide provides a detailed cross-validation of these effects and compares its performance with other therapeutic alternatives.
Comparative Efficacy of BXL-628
The anti-proliferative effects of BXL-628 have been evaluated in several key cell lines implicated in prostate pathologies. A summary of its efficacy, alongside that of comparable agents, is presented below.
Table 1: Anti-Proliferative Activity of BXL-628 and Comparators in Prostate Cell Lines
| Cell Line | Compound | IC50 (Concentration for 50% Inhibition) | Key Findings |
| DU145 (Androgen-Independent Prostate Cancer) | BXL-628 | 22.1 ± 19.1 pM | Dose-dependently inhibits basal and KGF-stimulated proliferation.[1] |
| Docetaxel | ~10-20 nM (at 48h) | Standard chemotherapy agent for castration-resistant prostate cancer.[2] | |
| PC3 (Androgen-Independent Prostate Cancer) | BXL-628 | - | Inhibits KGF-stimulated proliferation. |
| Docetaxel | ~10-20 nM (at 48h) | Standard chemotherapy agent.[2] | |
| LNCaP (Androgen-Sensitive Prostate Cancer) | Calcitriol | - | Induces apoptosis and G0/G1 cell cycle arrest.[3] |
| Docetaxel | ~0.78-1.06 nM (parental) | Highly effective in androgen-sensitive cells.[4] | |
| BPH Cells (Benign Prostatic Hyperplasia) | BXL-628 | -logIC50 = 15.8 ± 0.3 | Significantly more potent than calcitriol.[5] |
| Calcitriol | -logIC50 = 10.2 ± 0.6 | Natural vitamin D hormone, less potent than BXL-628.[5] | |
| Finasteride | - | Decreases prostate growth to a similar extent as BXL-628 in vivo, but through a different mechanism (5-alpha reductase inhibition).[6] |
Signaling Pathways and Mechanisms of Action
BXL-628 exerts its cellular effects through the modulation of specific signaling pathways. The following diagrams illustrate the key mechanisms identified in prostate cancer and bladder smooth muscle cells.
KGF/PI3K/AKT Pathway in Prostate Cancer Cells
BXL-628 has been shown to inhibit the proliferation and invasion of androgen-independent prostate cancer cells by targeting the Keratinocyte Growth Factor (KGF)-stimulated PI3K/AKT pathway.[1]
Caption: BXL-628 inhibits KGF-stimulated proliferation and invasion.
RhoA/Rho Kinase Pathway in Bladder Smooth Muscle Cells
In bladder smooth muscle cells, BXL-628 inhibits the RhoA/Rho kinase signaling pathway, which is involved in smooth muscle contraction. This suggests a potential role for BXL-628 in managing lower urinary tract symptoms associated with BPH.[7]
Caption: BXL-628 inhibits RhoA/Rho kinase signaling in bladder cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Cell Proliferation Assay
-
Cell Lines: DU145, PC3, LNCaP, and primary human BPH cells.
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of BXL-628, calcitriol, or docetaxel for 48-72 hours. Cell proliferation can be assessed using several methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Matrigel Invasion Assay
-
Purpose: To assess the effect of BXL-628 on the invasive potential of prostate cancer cells.
-
Procedure:
-
Boyden chamber inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.
-
Prostate cancer cells (e.g., DU145) are seeded in the upper chamber in a serum-free medium containing the test compound (BXL-628).
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.
-
-
Data Analysis: The number of invading cells in the treated groups is compared to the untreated control group.
Western Blot Analysis for Signaling Pathway Components
-
Purpose: To determine the effect of BXL-628 on the phosphorylation and expression levels of key proteins in the PI3K/AKT and RhoA/Rho kinase pathways.
-
Procedure:
-
Cells are treated with BXL-628 for the desired time.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, RhoA).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of BXL-628.
Caption: General workflow for in vitro studies of BXL-628.
Conclusion
The vitamin D receptor agonist BXL-628 (Elocalcitol) demonstrates potent anti-proliferative and anti-invasive effects across a range of prostate cell lines, including those representative of benign prostatic hyperplasia and both androgen-sensitive and -independent prostate cancer. Its efficacy, particularly its superior potency compared to calcitriol in BPH cells, and its distinct mechanisms of action targeting key signaling pathways, position it as a promising candidate for further investigation in the treatment of prostate diseases. This guide provides the foundational data and methodologies to support such endeavors.
References
- 1. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Review: The Biological Actions of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid Remain Uncharacterized
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological effects of the chemical compound 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. Despite its availability from various chemical suppliers, there is a notable absence of published research detailing its genomic and non-genomic actions.
This report sought to provide a detailed comparison of the genomic and non-genomic signaling pathways affected by this compound, targeting an audience of researchers, scientists, and drug development professionals. However, extensive searches of prominent scientific databases and chemical registries have yielded no experimental data on the compound's interaction with biological systems.
Currently, information on this compound is largely confined to its chemical properties, synthesis methods, and its role as a reagent in the creation of other molecules. There are no publicly accessible studies that have investigated its effect on gene expression, protein activity, or cellular signaling cascades. Consequently, a comparison of its genomic versus non-genomic actions cannot be compiled.
For researchers interested in this molecule, the lack of existing data presents an open field for investigation. Future studies would need to be initiated to elucidate any potential biological activity.
Potential Avenues for Future Research:
To characterize the potential genomic and non-genomic actions of this compound, a systematic series of experiments would be required.
Experimental Workflow for Characterizing Biological Actions
Caption: Proposed experimental workflow for elucidating the biological actions of the compound.
Concluding Remarks
The scientific community currently lacks the necessary data to perform a comparative analysis of the genomic and non-genomic actions of this compound. The information presented here highlights this knowledge gap and provides a potential roadmap for future research endeavors. Until such studies are conducted and published, any discussion on the biological effects of this compound would be purely speculative.
Elocalcitol (BXL-628): A Comprehensive Profile of a Vitamin D Receptor Agonist
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol, also known by its investigational name BXL-628, is a synthetic analog of vitamin D3.[1][2] It functions as a selective agonist for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell proliferation, apoptosis, and inflammation.[3] Developed to exert potent anti-proliferative and anti-inflammatory effects with a reduced risk of hypercalcemia, elocalcitol has been investigated for several clinical applications, most notably for benign prostatic hyperplasia (BPH).[1][4] This guide provides a comprehensive overview of elocalcitol (BXL-628), detailing its mechanism of action, supporting experimental data from preclinical and clinical studies, and its effects on various signaling pathways.
Mechanism of Action
Elocalcitol's therapeutic effects stem from its ability to bind to the VDR and modulate the transcription of target genes. This action varies depending on the cellular context and the specific pathology being targeted.
In Benign Prostatic Hyperplasia (BPH): BPH is a complex condition involving prostate overgrowth (static component), urinary symptoms (dynamic component), and inflammation.[3][4] Elocalcitol addresses these facets through multiple mechanisms:
-
Anti-proliferative and Pro-apoptotic Effects: Elocalcitol inhibits the proliferation of human BPH cells and induces apoptosis, even in the presence of androgens or growth factors.[5] Its efficacy in reducing prostate growth is comparable to finasteride, achieved by inducing DNA fragmentation and apoptosis without affecting the androgen receptor or 5α-reductase activity.[5]
-
Anti-inflammatory Effects: The compound curtails the inflammatory component of BPH by inhibiting the production of pro-inflammatory cytokines and chemokines, such as IL-8, by human BPH cells.[4][6] This is achieved by targeting the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[6][7] Specifically, elocalcitol prevents the nuclear translocation of the NF-κB p65 subunit and downregulates COX-2 expression.[6]
In Overactive Bladder (OAB) and Bladder Function: In the bladder, elocalcitol modulates contractility through a dual mechanism:
-
Inhibition of RhoA/ROCK Signaling: It inhibits the calcium-sensitizing RhoA/ROCK pathway in both rat and human bladder smooth muscle, a pathway often upregulated in OAB.[8][9]
-
Upregulation of L-type Calcium Channels: Elocalcitol enhances Ca2+ influx through L-type calcium channels.[8][10][11] This action is thought to balance its inhibitory effect on RhoA/ROCK signaling, thereby modulating bladder contractility and potentially improving bladder function.[10][12]
Signaling Pathway Diagrams
Caption: Elocalcitol (BXL-628) Vitamin D Receptor signaling pathway.
Caption: Elocalcitol's inhibitory effects on inflammatory signaling in BPH.
Experimental Data Summary
Preclinical Data
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Human BPH Cells | Inhibited androgen-dependent and -independent proliferation more potently than finasteride. | [2] |
| Human BPH Cells | Inhibited proliferation and induced apoptosis, even with androgens or growth factors present. | [5] |
| Human BPH Stromal Cells | Significantly inhibited IL-8 production and IL-8-dependent proliferation. | [6] |
| Rat Model of BPH | Decreased prostate growth to a similar extent as finasteride. | [5] |
| Rat and Human Bladder | Inhibited RhoA/Rho-kinase signaling. | [9] |
| Human Bladder Cells | Upregulated L-type calcium channel activity. | [8][10][11] |
| Mouse Model of Endometriosis | Reduced total lesion weight by up to 70% and decreased peritoneal inflammation. | [13][14] |
| High-Fat Diet-Fed Mice | Prevented body weight gain and hepatic steatosis by inhibiting SREBP-mediated lipogenesis and upregulating miR-146a. |[1] |
Clinical Data
| Study Phase | Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Phase II | Benign Prostatic Hyperplasia | Arrested prostate growth within 12 weeks; prostate volume decreased by 2.90% vs. a 4.32% increase with placebo. | [15][16] |
| Phase IIb | Benign Prostatic Hyperplasia | Significantly reduced prostate volume compared with placebo; showed positive effects on lower urinary tract symptoms (LUTS). | [2][17][18] |
| Phase IIa | Overactive Bladder | Demonstrated good efficacy. | [2] |
| Phase IIb | Overactive Bladder | Failed to meet the primary urodynamic endpoint but did reduce incontinence episodes and improved patient perception of bladder condition. | [2][19] |
| Phase IIa | Prostatitis | Significantly reduced IL-8 levels in semen. |[2] |
Detailed Experimental Protocols
-
In Vitro Inhibition of BPH Cell Proliferation and Apoptosis:
-
Cell Culture: Primary stromal cells were isolated from human BPH tissues obtained during surgery.
-
Methodology: Cells were treated with various concentrations of elocalcitol. Cell proliferation was assessed by counting cells. Apoptosis was evaluated by measuring DNA fragmentation using the TUNEL assay and by analyzing the expression of apoptosis-related markers like clusterin via Western blot.[5]
-
-
In Vivo Rat Model of BPH:
-
Animal Model: BPH was induced in castrated Sprague-Dawley rats via testosterone supplementation.
-
Methodology: Rats were treated with elocalcitol, finasteride (as a positive control), or a vehicle control for two weeks. The primary endpoint was the weight of the ventral prostate. Histological analysis was performed to assess for apoptosis.[5]
-
-
Phase II Clinical Trial in BPH:
-
Study Design: A double-blind, randomized, placebo-controlled trial was conducted in men aged 50 and older with a prostate volume of at least 40 ml.
-
Methodology: 119 patients were randomized to receive either 150 mcg of elocalcitol daily or a placebo for 12 weeks. The primary endpoint was the percentage change in prostate volume measured by pelvic MRI. Secondary endpoints included uroflowmetry (Qmax) and the American Urological Association Symptom Index (AUASI).[16]
-
-
Mouse Model of Endometriosis:
-
Animal Model: Endometriosis was induced in adult Balb/c female mice by injecting syngeneic endometrial tissue fragments into the peritoneal cavity.
-
Methodology: Mice were administered elocalcitol (100 μg/kg) or vehicle orally once a day. The primary outcome was the total weight of endometriotic lesions. Peritoneal fluid was analyzed for macrophage recruitment and inflammatory cytokine levels.[13]
-
Discussion and Future Perspectives
Elocalcitol (BXL-628) has demonstrated a robust preclinical profile, positioning it as a promising therapeutic agent with a multimodal mechanism of action. Its ability to concurrently address the proliferative, inflammatory, and functional aspects of BPH makes it a unique candidate in this therapeutic area.[3][4] Clinical trials have substantiated its efficacy in arresting prostate growth, a key objective in BPH management.[16] However, the translation of these anatomical changes into consistent and significant improvements in urinary symptoms has been a challenge, suggesting that longer-term studies may be necessary to observe the full clinical benefit.[16]
While the development for overactive bladder was discontinued after a Phase IIb trial did not meet its primary endpoint, the compound did show some beneficial effects, and the rationale for its use in this indication remains scientifically sound.[2][19] The termination of its development for OAB and other urological conditions appears to be a strategic decision by the developing company.[2]
Emerging preclinical data in endometriosis and obesity open exciting new avenues for elocalcitol.[1][13] Its anti-inflammatory and immunomodulatory properties are highly relevant to the pathophysiology of endometriosis, and its impact on lipogenesis and cellular senescence could be leveraged for metabolic disorders.[1][20][21]
Elocalcitol (BXL-628) is a selective Vitamin D Receptor agonist with a well-defined, multi-faceted mechanism of action that confers anti-proliferative, pro-apoptotic, and anti-inflammatory properties. Preclinical and clinical data strongly support its efficacy in arresting prostate growth in BPH. While its journey through clinical development has had its complexities, the extensive body of research provides a solid foundation for its potential utility in BPH and warrants further exploration in other inflammatory and proliferative disorders. This guide provides a comprehensive synthesis of the available data to aid researchers and drug development professionals in understanding the scientific basis and therapeutic potential of this novel compound.
References
- 1. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The vitamin D receptor agonist elocalcitol upregulates L-type calcium channel activity in human and rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The selective vitamin D receptor agonist, elocalcitol, reduces endometriosis development in a mouse model by inhibiting peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. urologytimes.com [urologytimes.com]
- 19. Phase IIb, multicenter, double-blind, randomized, placebo-controlled, parallel-group study to determine effects of elocalcitol in women with overactive bladder and idiopathic detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Elocalcitol mitigates high-fat diet-induced microglial senescence via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid: An Intermediate for NK1/NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Published Synthetic Routes and a Review of Its Role in Neurokinin Receptor Antagonist Development.
This guide provides a comprehensive analysis of the publicly available data on the synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the development of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists. These antagonists, such as Netupitant and Elinzanetant, are significant in treating chemotherapy-induced nausea and vomiting, as well as menopausal vasomotor symptoms.[1][2] This document aims to objectively compare the reported synthetic methodologies, present relevant experimental data, and provide context through the visualization of associated signaling pathways and experimental workflows.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes for this compound have been identified in the public domain. The reproducibility of these methods is assessed based on the reported yields and the detail of the provided experimental protocols.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Hydrolysis of Methyl Ester | Route 2: Multi-step Synthesis from Bromobenzene Derivative |
| Starting Material | α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester | 3,5-Bis(trifluoromethyl) bromobenzene |
| Key Steps | Base-mediated hydrolysis | 1. Reaction with diethyl malonate2. Saponification and decarboxylation3. Methylation |
| Reported Yield | 100%[3] | 62.0-63.5% (total molar yield over three steps)[4] |
| Purity | Not explicitly stated for the synthesis, but commercially available up to 99.0%[3] | Not explicitly stated in the patent. |
| Apparent Advantages | High reported yield, fewer synthetic steps. | "One-pot" potential, starting from a more basic raw material.[4] |
| Apparent Disadvantages | Availability and cost of the starting ester. | Lower overall yield, more complex procedure with multiple reagents. |
Experimental Protocols
Route 1: Hydrolysis of α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester
This method involves a straightforward hydrolysis of the corresponding methyl ester.
Protocol:
-
A suspension of α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester (5.3 g, 16.88 mmol) is prepared in a mixture of methanol (60 mL), water (20 mL), and tetrahydrofuran (20 mL).[3]
-
Lithium hydroxide monohydrate (2.13 g, 50.6 mmol) is added to the suspension.[3]
-
The mixture is degassed and stirred at room temperature for 3 days.[3]
-
Upon reaction completion, the solvent is removed by distillation under reduced pressure.[3]
-
The residue is suspended in 1 M hydrochloric acid and extracted with ethyl acetate.[3]
-
The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield the product as a colorless solid (5.05 g, 100% yield).[3]
Route 2: Multi-step Synthesis from 3,5-Bis(trifluoromethyl) bromobenzene
This synthetic approach involves a three-step process starting from 3,5-bis(trifluoromethyl) bromobenzene.[4]
Protocol Outline:
-
Malonate Synthesis: 3,5-Bis(trifluoromethyl) bromobenzene is reacted with diethyl malonate in the presence of a base.
-
Saponification and Decarboxylation: The resulting product is subjected to saponification and decarboxylation using a second basic reagent.
-
Methylation: The intermediate is then methylated to yield the final product. A patent describes the use of methyl sulfate as the methylation reagent in the presence of sodium hydride.[4]
A detailed, step-by-step laboratory protocol for this multi-step synthesis with specific reaction conditions for each stage is not fully detailed in the publicly available documents, presenting a challenge for direct replication.
Alternatives and Broader Context
Visualization of Key Pathways and Workflows
To further aid in the understanding of the scientific context and experimental processes, the following diagrams are provided.
Conclusion
The synthesis of this compound is a critical step in the production of important therapeutic agents. While published data outlines at least two distinct synthetic pathways, a definitive, comparative assessment of their reproducibility is hampered by a lack of directly comparable studies. The hydrolysis route appears simpler with a higher reported yield, whereas the multi-step synthesis from a bromobenzene derivative may offer advantages in terms of starting material accessibility. For researchers and drug development professionals, the choice of synthetic route will likely depend on a combination of factors including the scale of synthesis, cost and availability of starting materials, and in-house process development and validation to ensure consistent and reproducible outcomes. The provided data and visualizations serve as a foundation for such evaluations.
References
- 1. WO2024188935A1 - Novel dual nk-1/nk-3 receptor antagonists - Google Patents [patents.google.com]
- 2. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists - Google Patents [patents.google.com]
- 3. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 4. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
evaluating the specificity of BXL-628 for the vitamin D receptor over other nuclear receptors
An Objective Guide for Researchers and Drug Development Professionals
BXL-628 (also known as elocalcitol) is a synthetic analog of calcitriol, the active form of vitamin D3. It is designed to selectively activate the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in a wide array of physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation.[1] For therapeutic applications, particularly in chronic conditions, the specificity of a VDR agonist is of paramount importance to minimize off-target effects that could arise from interactions with other nuclear receptors. This guide provides a comparative evaluation of the specificity of BXL-628 for the VDR over other nuclear receptors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Receptor Activation
The selectivity of BXL-628 has been most notably demonstrated in studies distinguishing its activity on the Vitamin D Receptor from the Androgen Receptor (AR). Preclinical investigations have provided clear evidence of its specificity.
| Compound | Target Receptor | Assay Type | Result | Interpretation |
| BXL-628 | Androgen Receptor (AR) | Competitive Binding Assay | Did not bind to the AR in benign prostatic hyperplasia (BPH) homogenates.[2] | BXL-628 does not physically interact with the AR ligand-binding pocket. |
| BXL-628 | Androgen Receptor (AR) | Luciferase Reporter Assay | Did not affect AR-coupled luciferase activity.[2] | BXL-628 does not activate or inhibit gene transcription mediated by the AR. |
| BXL-628 | Vitamin D Receptor (VDR) | Proliferation Assay | Inhibited human BPH cell proliferation.[2] | Demonstrates potent VDR-mediated biological activity. |
Data on the direct comparative binding affinity or transactivation potential of BXL-628 on other nuclear receptors such as the Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Progesterone Receptor (PR) are not extensively available in the public domain. The available data strongly supports high selectivity over the Androgen Receptor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate specificity, the following diagrams illustrate the VDR signaling pathway and a typical experimental workflow for assessing receptor activation.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid: A Guide for Laboratory Professionals
For immediate reference, 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is classified as a halogenated organic acid and must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures is essential for ensuring laboratory safety and regulatory compliance.
Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[2] The trifluoromethyl groups in this compound place it firmly in this category.
Immediate Safety and Handling for Disposal
Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (double nitrile or Viton recommended)[1]
-
Chemical splash goggles[1]
-
A fully-buttoned laboratory coat[1]
All handling of this waste, including transfers and segregation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. This compound must be collected as halogenated organic waste .
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic compounds.[3][4] These containers are often specifically colored (e.g., green) to distinguish them from other waste streams.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4][5] Do not use abbreviations or chemical formulas.[4] A running list of all constituents and their approximate percentages should be maintained on or near the container.[3][6]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap to be "vapor tight" and "spill proof."[4][5] Keep the container closed at all times except when actively adding waste.[2][4]
-
Secondary Containment: Liquid waste containers must be stored in secondary containment bins to prevent the spread of material in case of a leak.[5]
Incompatible Materials: To prevent dangerous reactions, do not mix this waste with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)[3]
-
Strong oxidizing agents (e.g., peroxides, permanganates)[6]
-
Aqueous waste[6]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, general guidelines for laboratory waste provide some quantitative parameters.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Solutions | 5.5 - 9.5 (for acceptable collection in some safety cans, not for this pure compound) | [6] |
| Maximum Laboratory Accumulation | Typically limited (e.g., up to 25 gallons for halogenated solvents in a Satellite Accumulation Area) | [2] |
| Container Fill Level | Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. | [7] |
Step-by-Step Disposal Protocol
-
Preparation: Don the appropriate PPE and work within a chemical fume hood.
-
Container Labeling: Prepare a designated halogenated waste container by affixing a "Hazardous Waste" label and recording the chemical name.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. If the compound is a solid, transfer it carefully to avoid creating dust.[8] If it is in a solution, pour carefully to avoid splashing.
-
Container Sealing: Securely close the container lid immediately after adding the waste.
-
Log Entry: Update the waste log on the container, noting the added amount.
-
Storage: Place the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][2]
-
Arrange for Pickup: Once the container is full (or within institutional time limits for storage), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2] Complete any required waste collection forms.[2]
Spill and Emergency Procedures
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[1] Place the contaminated absorbent material into a sealed, labeled bag or container and dispose of it as hazardous waste.[1][2]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS.[4]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, removing contact lenses if possible, and seek medical attention.[8]
-
Inhalation: Move to fresh air and seek medical attention.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in a research and drug development setting. The information is synthesized from safety data sheets and general laboratory best practices for handling hazardous acidic compounds.
Chemical Identifier:
Hazard Summary: This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[5] | To protect eyes from splashes and airborne particles.[5][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[5][6] A chemical-resistant apron or a lab coat.[5] | To prevent skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[5][7] | To protect against the inhalation of harmful dust and vapors.[5] |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from spills.[5] |
Operational Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[5]
1. Engineering Controls:
-
Fume Hood: Always handle the solid compound and any solutions inside a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Ventilation: Ensure the laboratory is well-ventilated.[5][7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[5][8]
2. Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before initial use.
-
Avoid generating dust.[7]
-
Avoid contact with skin and eyes.[5]
-
When preparing solutions, always add the acid to the solvent slowly.
-
Use secondary containment for open containers.[8]
-
Wash hands thoroughly after handling.[7]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat and sources of ignition.[7]
-
Store in a locked-up area.[7]
Experimental Workflow
Caption: General workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, wipes) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: All contaminated PPE, such as gloves and aprons, must be collected in a designated hazardous waste container.[5]
2. Container Management:
-
Ensure waste containers are compatible with the chemical.
-
Keep waste containers tightly closed when not in use.[7]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name.
3. Rinsing Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.[5] The first rinse should be collected as hazardous waste.[5] Subsequent rinses may be managed according to institutional and local regulations. For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
4. Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Do not dispose of this chemical down the drain.[7]
References
- 1. This compound | 289686-70-0 [sigmaaldrich.com]
- 2. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
